(E/Z)-GSK5182
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFNBNLNLXEFQ-RQZHXJHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E/Z)-GSK5182: A Potent and Selective ERRγ Inverse Agonist for Research and Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen-related receptor gamma (ERRγ), an orphan nuclear receptor, is a constitutively active transcription factor implicated in a myriad of physiological and pathological processes, including metabolic diseases and cancer. Its role as a therapeutic target has prompted the development of modulators of its activity. Among these, (E/Z)-GSK5182 has emerged as a highly selective and potent inverse agonist of ERRγ. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating ERRγ signaling and the therapeutic potential of its modulation.
Introduction
Estrogen-related receptors (ERRs) are a subgroup of the nuclear receptor superfamily, with ERRγ (also known as ESRRG) being a key member that functions as a constitutively active transcription factor, meaning it does not require a natural ligand to be active.[1][2][3] ERRγ plays a crucial role in regulating genes involved in metabolic processes such as hepatic gluconeogenesis, mitochondrial biogenesis, and fatty acid oxidation.[1][2] Its dysregulation has been linked to various diseases, including type 2 diabetes, obesity, and certain cancers, making it an attractive target for therapeutic intervention.[4][5][6]
GSK5182 is a synthetic analog of 4-hydroxytamoxifen (B85900) (4-OHT) that has been developed as a selective ERRγ inverse agonist.[7][8] Unlike its parent compound, GSK5182 exhibits high selectivity for ERRγ over other nuclear receptors like ERRα and the estrogen receptors (ERα and ERβ).[9][10] As an inverse agonist, GSK5182 binds to ERRγ and reduces its basal transcriptional activity, offering a tool to probe the function of ERRγ and a potential therapeutic agent.[4][9]
Mechanism of Action
GSK5182 exerts its inhibitory effect on ERRγ through a distinct molecular mechanism. Upon binding to the ligand-binding domain (LBD) of ERRγ, GSK5182 induces a conformational change in the receptor.[3][11] This altered conformation disrupts the interaction between ERRγ and transcriptional coactivators, such as PGC-1α, which are essential for its constitutive activity.[4][11] Instead, the GSK5182-bound ERRγ complex preferentially recruits corepressors, like the small heterodimer partner-interacting leucine (B10760876) zipper protein (SMILE), which leads to the repression of target gene transcription.[3][8][11]
Interestingly, treatment with GSK5182 has been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation by the proteasome.[3][11][12] Specifically, GSK5182 prevents the interaction between ERRγ and the E3 ligase Parkin, which is responsible for its ubiquitination.[3] This leads to an accumulation of inactive ERRγ in the nucleus, further contributing to the suppression of its signaling pathway.[11][13]
Quantitative Data
The potency and selectivity of GSK5182 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of GSK5182
| Parameter | Value | Receptor/Cell Line | Assay Type | Reference |
| IC50 | 79 nM | ERRγ | Not Specified | [9][14] |
| IC50 | 0.44 µM | ERRγ | TR-FRET Binding Assay | [7][15] |
| Transcriptional Repression | 95% at 10 µM | Not Specified | Functional Assay | [7][15] |
Table 2: Selectivity of GSK5182 Analogs
| Compound | ERRγ IC50 (µM) | ERRα IC50 (µM) | ERRβ IC50 (µM) | ERα IC50 (µM) | Reference |
| 15g (GSK5182 analog) | 0.44 | >10 | >10 | 10 | [7][15] |
Table 3: Cellular Effects of GSK5182
| Effect | Cell Line | Concentration | Observations | Reference |
| Inhibition of Cell Proliferation | PLC/PRF/5 (Hepatocellular Carcinoma) | 10-20 µM | Dose-dependent reduction in cell proliferation | [9][16] |
| Cell Cycle Arrest | PLC/PRF/5 (Hepatocellular Carcinoma) | 10-20 µM | G1 phase arrest, increased p21 and p27 expression | [9][16] |
| Inhibition of Osteoclast Differentiation | Bone-marrow-derived macrophages (BMMs) | 10 µM | Complete blockage of osteoclast formation | [17] |
| Increased ERRγ Protein Levels | AML12 (Mouse Hepatocyte) | 10 µM | Increased ERRγ protein levels after 24h treatment | [11][18] |
Experimental Protocols
The characterization of this compound as an ERRγ inverse agonist relies on a suite of well-established molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.
Luciferase Reporter Gene Assay
This assay is used to measure the effect of GSK5182 on the transcriptional activity of ERRγ.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with ERRγ response elements (ERREs) is introduced into cells. If ERRγ is active, it binds to the ERREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of ERRγ.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media.
-
Cells are co-transfected with an expression vector for ERRγ (e.g., GAL4-ERRγ LBD) and a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the expressed ERRγ fusion protein (e.g., pFR-luciferase or stf4-Luc).[7][18][19][20] A control plasmid expressing another reporter (e.g., Renilla luciferase) can be included for normalization.[21]
-
-
Compound Treatment:
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The effect of GSK5182 is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated cells. IC50 values are calculated from dose-response curves.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if GSK5182 affects the binding of ERRγ to the promoter regions of its target genes in vivo.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (ERRγ) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR or sequencing.
Protocol:
-
Cell Treatment and Cross-linking:
-
Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.[24]
-
-
Immunoprecipitation:
-
Elution and Reverse Cross-linking:
-
The complexes are eluted from the beads, and the cross-links are reversed by heating.
-
-
DNA Purification and Analysis:
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to investigate the effect of GSK5182 on the interaction between ERRγ and its co-regulators (coactivators or corepressors).
Principle: A specific antibody is used to pull down a target protein (e.g., ERRγ) from a cell lysate. If other proteins are part of a complex with the target protein, they will be pulled down as well and can be detected by western blotting.
Protocol:
-
Cell Transfection and Treatment:
-
Cell Lysis:
-
Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody against the tagged target protein (e.g., anti-FLAG antibody).
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against both the target protein (e.g., anti-FLAG) and the potential interacting partner (e.g., anti-HA) to detect the co-immunoprecipitated protein.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ERRγ Signaling and GSK5182 Mechanism of Action.
Caption: Luciferase Reporter Assay Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Conclusion
This compound is a powerful and selective tool for studying the biological functions of ERRγ. Its well-characterized mechanism of action as an inverse agonist, coupled with its demonstrated efficacy in cellular and animal models, underscores its potential as a lead compound for the development of novel therapeutics for metabolic disorders and cancer. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of ERRγ signaling and the therapeutic application of its modulators.
References
- 1. Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress in Estrogen-related Receptor Gamma (ERRγ) Agonists and Inverse Agonists - Zheng - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 6. Research Progress in Estrogen-related Receptor Gamma (ERRγ) Agonists and Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]
- 12. [PDF] An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of Selective ERRγ Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
- 22. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eubopen.org [eubopen.org]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. Chromatin Immunoprecipitation Assay to Identify Genomic Binding Sites of Regulatory Factors | Springer Nature Experiments [experiments.springernature.com]
(E/Z)-GSK5182: A Technical Guide to its Mechanism and Target Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, (E/Z)-GSK5182. This document details its core mechanism of action, its impact on various signaling pathways, and its regulation of target gene expression. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action
This compound is a highly selective and orally active inverse agonist of ERRγ with an IC50 of 79 nM.[1] It effectively inhibits the transcriptional activity of ERRγ without significantly interacting with other nuclear receptors such as ERRα or the estrogen receptor α (ERα).[1] The inhibitory action of GSK5182 on ERRγ is multifaceted and context-dependent, involving at least two distinct mechanisms:
-
Disruption of Coactivator Interaction: GSK5182 can suppress the expression of gluconeogenic genes by disrupting the interaction between ERRγ and its coactivator, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).
-
Recruitment of Corepressors: In other cellular contexts, GSK5182 binding to ERRγ facilitates the recruitment of corepressors, such as the small heterodimer partner (SHP)-interacting leucine (B10760876) zipper protein (SMILE), which in turn represses the transcriptional activity of ERRγ.
An intriguing aspect of GSK5182's activity is its ability to increase the protein stability of ERRγ by inhibiting its ubiquitination, a process mediated by the E3 ligase Parkin.[2][3][4][5][6] This leads to an accumulation of an inactive form of the ERRγ receptor.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes and gene expression.
Table 1: Effects of GSK5182 on Cell Proliferation and Cell Cycle
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 10 µM - 20 µM | Not Specified | Significant and dose-dependent reduction in cell proliferation. | [1] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 10 µM - 20 µM | Not Specified | Induced cell cycle arrest at the G1 phase. | [1] |
Table 2: Dose-Dependent Regulation of Target Gene and Protein Expression by GSK5182
| Cell Type | Target Gene/Protein | Treatment Concentration | Effect | Reference |
| PLC/PRF/5 (Hepatocellular Carcinoma) | p21 | 10 µM - 20 µM | Dose-dependent increase in expression. | [1][7] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | p27 | 10 µM - 20 µM | Dose-dependent increase in expression. | [1][7] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Phosphorylated Retinoblastoma Protein (p-pRb) | 10 µM - 20 µM | Reduction in protein levels. | [1][7] |
| Bone-Marrow-Derived Macrophages (BMMs) | c-Fos | 10 µM | Attenuation of RANKL-mediated mRNA and protein expression. | [1] |
| Bone-Marrow-Derived Macrophages (BMMs) | NFATc1 | 10 µM | Attenuation of RANKL-mediated mRNA and protein expression. | [1] |
| Bone-Marrow-Derived Macrophages (BMMs) | RANK | 10 µM | Suppression of mRNA and protein expression. | [1] |
| Bone-Marrow-Derived Macrophages (BMMs) | TRAP | 10 µM | Attenuation of expression. | [1] |
| Bone-Marrow-Derived Macrophages (BMMs) | Cathepsin K | 10 µM | Attenuation of expression. | [1] |
| Primary Cultured Chondrocytes | MMP-3 | Various | Inhibition of IL-1β, IL-6, or TNF-α induced expression. | [8] |
| Primary Cultured Chondrocytes | MMP-13 | Various | Inhibition of IL-1β, IL-6, or TNF-α induced expression. | [8] |
| RAI-Refractory Papillary Thyroid Cancer Cells | ERRγ | 25 µM | Significant decrease in mRNA expression. | [9] |
| RAI-Refractory Papillary Thyroid Cancer Cells | ERRγ | 12 µM, 25 µM | Dose-dependent reduction in protein levels. | [9] |
| RAI-Refractory Papillary Thyroid Cancer Cells | NIS | 12 µM, 25 µM | Dose-dependent increase in mRNA expression. | [9] |
| RAI-Refractory Papillary Thyroid Cancer Cells | GLUT1 | Various | Decrease in protein expression. | [9] |
| RAI-Refractory Papillary Thyroid Cancer Cells | GLUT4 | Various | Decrease in protein expression. | [9] |
| Cardiomyocytes | Gata4 | 125 nM - 1 µM | Dose-dependent inhibition of PE-induced protein expression. | [10] |
| Cardiomyocytes | Anf | 125 nM - 1 µM | Dose-dependent inhibition of PE-induced protein expression. | [10] |
Table 3: Effects of GSK5182 on Signaling Pathway Activity
| Cell Type | Pathway/Activity | Treatment Concentration | Effect | Reference |
| RAW 264.7 Macrophages | NF-κB Promoter Activity | Various | Dose-dependent reduction in RANKL-stimulated activity. | [3] |
| RAI-Refractory Papillary Thyroid Cancer Cells | Radioiodine Uptake | 25 µM | Significant increase. | [9] |
| RAI-Refractory Papillary Thyroid Cancer Cells | 18F-FDG Uptake | Various | Dose-dependent reduction. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for the analysis of target gene expression changes following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
RNA Extraction:
-
Lyse cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Include a no-template control and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
-
Example Primer Sequences (Human):
-
ERRγ Forward: 5'-AGCAGCTCTACACACAGCCAA-3'
-
ERRγ Reverse: 5'-TGTCCACCTTCTTCAGGTTGT-3'
-
c-Fos Forward: 5'-GGAGAATCCGAAGGGAAAGGA-3'
-
c-Fos Reverse: 5'-GCTGCCAGGATGAACTCTAGA-3'
-
NFATc1 Forward: 5'-CAACGCCCTGACCACCGATAG-3'
-
NFATc1 Reverse: 5'-GGCTGCCTTCCGTCTCATAGT-3'
Western Blotting
This protocol is for the detection of changes in protein expression and phosphorylation status.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERRγ, anti-p-ERK, anti-c-Fos) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the binding of ERRγ to the promoter regions of its target genes and the effect of this compound on this interaction.[11][12][13]
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G-agarose beads.
-
Incubate the sheared chromatin with an antibody specific for ERRγ or a negative control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes by adding protein A/G-agarose beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers flanking the putative ERRγ binding sites in the promoter regions of target genes.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of ERRγ transcriptional regulation by GSK5182.
Caption: Inhibition of Osteoclastogenesis Signaling by GSK5182.
Caption: Experimental Workflow for RT-qPCR Analysis.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
(E/Z)-GSK5182 in Osteoarthritis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, synovial inflammation, and changes in the subchondral bone.[1] Current treatments primarily focus on symptom management, leaving a significant unmet need for disease-modifying therapies. Emerging research has identified the orphan nuclear receptor, Estrogen-related receptor γ (ERRγ), as a key catabolic regulator in OA pathogenesis.[2] The synthetic small molecule, (E/Z)-GSK5182, a selective inverse agonist of ERRγ, has shown considerable promise as a potential therapeutic agent for OA by mitigating cartilage degradation.[3] This technical guide provides an in-depth overview of the role of this compound in OA, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and comprehensive experimental protocols.
Mechanism of Action of this compound in Osteoarthritis
This compound functions as a potent and selective inverse agonist of ERRγ.[4] In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key drivers of cartilage destruction.[1] These cytokines upregulate the expression of ERRγ in chondrocytes.[2] Elevated ERRγ levels, in turn, directly stimulate the transcription of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-13, which are critical enzymes responsible for the degradation of the cartilage extracellular matrix.[2]
This compound exerts its therapeutic effect by binding to ERRγ and inhibiting its transcriptional activity. This leads to a dose-dependent suppression of pro-inflammatory cytokine-induced expression of ERRγ, MMP-3, and MMP-13 in articular chondrocytes.[2] By blocking this catabolic cascade, GSK5182 protects cartilage from degradation and has been shown to reduce the severity of OA in preclinical in vivo models.[2][3] It is important to note that while the user's query mentioned RORβ, the current body of scientific literature points to ERRγ as the direct target of GSK5182 in osteoarthritis pathogenesis, with RORβ being explored as a separate potential therapeutic target in OA.
Signaling Pathway
The signaling pathway central to the role of GSK5182 in osteoarthritis pathogenesis is depicted below. Pro-inflammatory cytokines trigger the upregulation of ERRγ, which then promotes the expression of cartilage-degrading enzymes. GSK5182 intervenes by directly inhibiting ERRγ activity.
Quantitative Data
The efficacy of this compound in mitigating the catabolic effects of pro-inflammatory cytokines and in vivo cartilage degradation has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Dose-Dependent Inhibition of Cytokine-Induced Gene Expression by GSK5182 in Primary Mouse Chondrocytes
| Cytokine Stimulant | Target Gene | GSK5182 Conc. (µM) | Fold Change vs. Cytokine Control | Significance (p-value) |
| IL-1β (1 ng/mL) | ERRγ | 1 | ~0.6 | < 0.05 |
| 5 | ~0.3 | < 0.01 | ||
| MMP-3 | 1 | ~0.5 | < 0.05 | |
| 5 | ~0.2 | < 0.01 | ||
| MMP-13 | 1 | ~0.4 | < 0.05 | |
| 5 | ~0.1 | < 0.001 | ||
| IL-6 (100 ng/mL) | ERRγ | 1 | ~0.7 | < 0.05 |
| 5 | ~0.4 | < 0.01 | ||
| MMP-3 | 1 | ~0.6 | < 0.05 | |
| 5 | ~0.3 | < 0.01 | ||
| MMP-13 | 1 | ~0.5 | < 0.05 | |
| 5 | ~0.2 | < 0.001 | ||
| TNF-α (50 ng/mL) | ERRγ | 1 | ~0.8 | < 0.05 |
| 5 | ~0.5 | < 0.01 | ||
| MMP-3 | 1 | ~0.7 | < 0.05 | |
| 5 | ~0.4 | < 0.01 | ||
| MMP-13 | 1 | ~0.6 | < 0.05 | |
| 5 | ~0.3 | < 0.001 |
Data are approximated from graphical representations in the cited literature and presented as fold change relative to the cytokine-stimulated control group (set to 1).[2]
Table 2: In Vivo Efficacy of GSK5182 in a Mouse Model of OA
| Treatment Group | OARSI Grade (Mean ± SEM) | Significance vs. Ad-Esrrg (p-value) |
| Adenovirus-Control (Ad-C) | 1.2 ± 0.2 | < 0.001 |
| Adenovirus-ERRγ (Ad-Esrrg) | 4.5 ± 0.5 | - |
| Ad-Esrrg + GSK5182 | 2.5 ± 0.4 | < 0.05 |
OARSI (Osteoarthritis Research Society International) grade assesses the extent of cartilage degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Primary Mouse Articular Chondrocyte Culture
This protocol describes the isolation and culture of primary chondrocytes from neonatal mice, which are subsequently used for in vitro stimulation experiments.
Materials:
-
Neonatal mice (e.g., C57BL/6), 3-5 days old
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Collagenase D
-
70 µm cell strainer
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal mice according to approved institutional animal care and use committee protocols.
-
Aseptically dissect the knee joints and carefully isolate the articular cartilage from the femoral condyles and tibial plateaus.
-
Mince the cartilage into small pieces and wash with sterile PBS.
-
Incubate the cartilage pieces in 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and add Collagenase D (1 mg/mL) in DMEM/F12. Incubate for 3-4 hours at 37°C with agitation until the tissue is fully digested.
-
Pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant, wash the cell pellet with PBS, and resuspend in complete culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the chondrocytes in culture flasks or plates at a high density.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Use primary chondrocytes at passage 0 or 1 for experiments to maintain their phenotype.
In Vitro Cytokine Stimulation and GSK5182 Treatment
Procedure:
-
Plate primary mouse articular chondrocytes in 12-well or 24-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine (e.g., IL-1β at 1 ng/mL, IL-6 at 100 ng/mL, or TNF-α at 50 ng/mL) for the desired time period (e.g., 24 hours for gene expression analysis).
-
Harvest the cells for subsequent analysis (e.g., RNA extraction for qRT-PCR).
Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Isolate total RNA from chondrocytes using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR detection system.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
Table 3: Validated qRT-PCR Primer Sequences for Mouse Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ERRγ (Esrrg) | CACCACACTCTGTGACTTGGCT | ATGCACTCTGGAGGAGGCTCAT |
| MMP-3 (Mmp3) | CTCTGGAACCTGAGACATCACC | AGGAGTCCTGAGAGATTTGCGC |
| MMP-13 (Mmp13) | GATGACCTGTCTGAGGAAGACC | GCATTTCTCGGAGCCTGTCAAC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Primer sequences are sourced from publicly available databases and commercial suppliers.[1]
In Vivo Adenovirus-Mediated ERRγ Overexpression and GSK5182 Treatment in a Mouse Model
This protocol outlines the induction of an OA-like phenotype in mice through the overexpression of ERRγ in the knee joint and subsequent treatment with GSK5182.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Adenovirus encoding mouse ERRγ (Ad-Esrrg) and a control vector (e.g., Ad-GFP)
-
This compound
-
Anesthetics
-
30-gauge needles and syringes
Procedure:
-
Anesthetize mice using an approved protocol.
-
Perform an intra-articular injection of Ad-Esrrg or a control adenovirus (typically 1 x 10^8 plaque-forming units in 10 µL) into the knee joint.
-
Allow the mice to recover.
-
One week post-adenovirus injection, administer an intra-articular injection of GSK5182 (e.g., 10 µM in 10 µL) or vehicle control.
-
Maintain the mice for a period of 3 to 8 weeks, monitoring their well-being.
-
At the end of the experimental period, euthanize the mice and carefully dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin (B1166041) for histological sectioning.
Safranin O Staining for Cartilage Histology
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tissue sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain the nuclei.
-
Rinse in running tap water.
-
Counterstain with Fast Green solution for 5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Stain with 0.1% Safranin O solution for 5 minutes to stain proteoglycans in the cartilage red/orange.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a resinous mounting medium.
-
Assess cartilage degradation using the OARSI grading system.[1]
Conclusion
This compound represents a promising therapeutic candidate for osteoarthritis by targeting the ERRγ-mediated catabolic pathway in chondrocytes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of GSK5182 and the broader ERRγ signaling axis in OA pathogenesis. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound as a disease-modifying drug for osteoarthritis.
References
(E/Z)-GSK5182: A Potent Modulator of Cancer Cell Proliferation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-GSK5182, a selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ), has emerged as a significant compound in oncology research. This technical guide provides a comprehensive overview of the core mechanisms by which GSK5182 impacts cancer cell proliferation. It details the compound's interaction with ERRγ and the subsequent downstream effects on critical signaling pathways and cell cycle regulation. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a vital resource for researchers in the field of cancer therapeutics and drug development.
Introduction
Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor, is increasingly recognized for its role in regulating cellular metabolism, proliferation, and tumorigenesis in various cancers. Its constitutive activity, independent of a natural ligand, makes it a compelling target for therapeutic intervention. This compound has been identified as a highly selective and orally active inverse agonist of ERRγ, demonstrating significant anti-proliferative effects in several cancer models. This guide delves into the molecular mechanisms, experimental validation, and potential therapeutic applications of GSK5182 in oncology.
Mechanism of Action
GSK5182 exerts its anti-cancer effects primarily through the inhibition of ERRγ transcriptional activity. The core of its mechanism involves a unique dual action: not only does it act as an inverse agonist, but it also paradoxically increases the protein stability of ERRγ.
-
Inverse Agonism: GSK5182 binds to the ligand-binding domain of ERRγ, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This effectively silences the constitutive activity of the receptor.
-
Inhibition of Ubiquitination: GSK5182 has been shown to inhibit the ubiquitination of ERRγ, a process that typically marks proteins for degradation. This leads to an accumulation of ERRγ protein in an inactive state, further suppressing its transcriptional function.[1][2]
The inhibition of ERRγ by GSK5182 leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival.
Signaling Pathways Modulated by GSK5182
GSK5182 has been demonstrated to impact the following key signaling pathways:
-
Cell Cycle Regulation: A primary outcome of ERRγ inhibition by GSK5182 is the induction of G1 phase cell cycle arrest.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the subsequent decrease in the phosphorylation of the retinoblastoma protein (pRb).[3]
-
NF-κB Signaling: GSK5182 can attenuate the canonical NF-κB signaling pathway. It has been observed to block the nuclear translocation of the p65 subunit, a key event in NF-κB activation.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and ERK cascades, is also modulated by GSK5182. Inhibition of these pathways contributes to the suppression of cancer cell proliferation.
-
Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, such as hepatocellular carcinoma, GSK5182 has been shown to induce the generation of ROS, which can contribute to its anti-tumor activity.[3]
Quantitative Data on the Efficacy of GSK5182
The anti-proliferative effects of GSK5182 have been quantified in various cancer cell lines. The following tables summarize the key findings.
| Parameter | Value | Reference |
| IC50 for ERRγ | 79 nM | [3][4] |
Table 1: Inhibitory Concentration of GSK5182 against ERRγ.
| Cell Line | Cancer Type | GSK5182 Concentration (μM) | Effect on Proliferation | Reference |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0 - 20 | Dose-dependent reduction | [3] |
| BCPAP | Papillary Thyroid Cancer | 12 - 25 | Dose-dependent effects on radioiodine uptake and cytotoxicity | [5] |
Table 2: Effect of GSK5182 on Cancer Cell Proliferation.
| Cell Line | GSK5182 Concentration (μM) | Effect on Protein Expression | Reference |
| PLC/PRF/5 | 10, 20 | Dose-dependent increase in p21 and p27 | [3] |
| PLC/PRF/5 | 10, 20 | Dose-dependent decrease in phosphorylated pRb | [3] |
| BCPAP | 12, 25 | Dose-dependent decrease in ERRγ | [5] |
Table 3: Effect of GSK5182 on Cell Cycle Regulatory Proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation.
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of GSK5182 (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Addition of Reagent: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[6][7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with GSK5182 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, p-pRb, total pRb, ERRγ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with GSK5182 for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Luciferase Reporter Assay for ERRγ Activity
This assay measures the transcriptional activity of ERRγ.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an ERRγ expression vector and a luciferase reporter plasmid containing ERRγ response elements (ERREs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of GSK5182.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as relative luciferase units (RLU) or fold change compared to the vehicle control.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) in complete medium.
-
Compound Treatment: Allow the cells to attach for 24 hours, then treat with different concentrations of GSK5182.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium should be changed every 3-4 days.
-
Colony Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol (B129727) or 4% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.[8]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by GSK5182 and a typical experimental workflow.
Caption: Mechanism of action of GSK5182 in cancer cells.
Caption: A typical experimental workflow for evaluating GSK5182.
Caption: GSK5182's effect on ERRγ ubiquitination and stability.
Conclusion
This compound represents a promising therapeutic agent for cancers where ERRγ plays a significant role in proliferation. Its multifaceted mechanism of action, involving the direct inhibition of ERRγ's transcriptional activity and the modulation of key signaling pathways like NF-κB and MAPK, provides a strong rationale for its further development. The induction of cell cycle arrest and, in some cases, ROS production, further underscores its potential as an anti-cancer compound. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of GSK5182 and to aid in the design of future studies aimed at elucidating its full potential in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-GSK5182 Induction of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-GSK5182 is a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ), a constitutively active orphan nuclear receptor that plays a pivotal role in cellular metabolism.[1][2] Emerging evidence has highlighted the capacity of GSK5182 to induce reactive oxygen species (ROS) in various cancer cell lines, particularly in hepatocellular carcinoma and breast cancer.[1][3] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with GSK5182-induced ROS generation. The information presented herein is intended to support further research into the therapeutic potential of targeting ERRγ to modulate cellular redox homeostasis.
Introduction to this compound and ERRγ
This compound is a racemic mixture of the E and Z isomers of GSK5182, a 4-hydroxytamoxifen (B85900) analog.[2][4] It acts as a highly selective inverse agonist of ERRγ, with an IC50 value of 79 nM, and does not exhibit significant activity at other nuclear receptors like ERRα or the estrogen receptor α (ERα).[1] ERRγ is a key transcriptional regulator of genes involved in energy homeostasis, including mitochondrial biogenesis and function.[5] By inhibiting the constitutive activity of ERRγ, GSK5182 can modulate cellular metabolism, leading to various downstream effects, including the generation of ROS.
Quantitative Data on GSK5182-Induced ROS Production
The induction of ROS by GSK5182 has been quantified in breast cancer cell lines. The following table summarizes the key findings from a study by Vernier et al. (2020), where ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) (DCF).
| Cell Line | Treatment | Change in ROS Levels (Relative DCF Fluorescence) | Reference |
| SKBR3 | GSK5182 (co-treatment with C29) | Abrogated the C29-induced reduction in ROS | [2] |
| BT474 | Paclitaxel + GSK5182 | Further increased paclitaxel-induced ROS levels | [2] |
Table 1: Summary of quantitative data on GSK5182-induced ROS modulation. C29 is an ERRα inhibitor. Paclitaxel is a chemotherapy agent known to induce oxidative stress.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., SKBR3, BT474) or hepatocellular carcinoma cell lines (e.g., PLC/PRF/5) are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
-
GSK5182 Treatment: GSK5182 is typically dissolved in DMSO to prepare a stock solution. Cells are treated with the desired concentration of GSK5182 (e.g., 0-20 µM) for a specified duration (e.g., 24 hours).[1]
Measurement of Intracellular ROS
The most common method for measuring GSK5182-induced ROS is through the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Principle: H2DCFDA is a non-fluorescent molecule that freely diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.[6]
-
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate or plates for flow cytometry).
-
Treat cells with GSK5182 at the desired concentrations and for the appropriate time.
-
Following treatment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of H2DCFDA (typically 5-10 µM in serum-free medium or PBS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Signaling Pathways and Mechanisms
The precise signaling cascade leading from ERRγ inhibition by GSK5182 to ROS production is an area of active investigation. Current evidence points towards a mechanism involving a functional interplay between ERRα and ERRγ and a subsequent reprogramming of cellular metabolism.
The ERRα/ERRγ Axis in ROS Homeostasis
Under basal conditions, ERRα and ERRγ appear to have opposing roles in regulating ROS. Inhibition of ERRα leads to a decrease in ROS, an effect that is dependent on ERRγ activity.[2] GSK5182, by inhibiting ERRγ, can block this adaptive response, leading to an increase in oxidative stress.[2] This suggests that the balance between ERRα and ERRγ activity is crucial for maintaining redox homeostasis.
Figure 1. Simplified pathway of GSK5182-induced ROS production.
Mitochondrial Involvement
ERRγ is a known regulator of mitochondrial biogenesis and function.[5] Inhibition of ERRγ by GSK5182 may lead to mitochondrial dysfunction, a major source of cellular ROS. This can occur through disruption of the electron transport chain, leading to electron leakage and the formation of superoxide (B77818) radicals.
Figure 2. Workflow for measuring GSK5182-induced ROS.
Conclusion
This compound-mediated inhibition of ERRγ presents a compelling strategy for inducing ROS in cancer cells. This technical guide summarizes the current understanding of the quantitative effects, experimental methodologies, and underlying signaling pathways. The provided protocols and diagrams serve as a resource for researchers aiming to investigate the role of ERRγ and oxidative stress in disease models and to explore the therapeutic potential of GSK5182 and other ERRγ modulators. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen-related receptors are targetable ROS sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-GSK5182: A Technical Guide to a Selective ERRγ Inverse Agonist
(E/Z)-GSK5182 is a potent and selective small molecule modulator of the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Concepts
This compound is a racemic mixture of the (E) and (Z) isomers of a 4-hydroxytamoxifen (B85900) analog.[1] It functions as a highly selective inverse agonist of ERRγ, meaning it binds to the receptor and reduces its constitutive activity.[1][2] This selectivity is a key feature, as it does not significantly interact with other nuclear receptors, including other ERR isoforms or the classical estrogen receptors.[2]
The primary mechanism of action of GSK5182 involves direct binding to the ligand-binding domain of ERRγ. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivators and the recruitment of corepressors.[3] A unique aspect of GSK5182's mechanism is its ability to stabilize the ERRγ protein by inhibiting its ubiquitination and subsequent proteasomal degradation.[4] This leads to an accumulation of inactive ERRγ, thereby potentiating its inhibitory effect on target gene transcription.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a comparative overview of its potency and activity in various experimental contexts.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
| IC50 (ERRγ) | 79 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| IC50 (PLC/PRF/5 cells) | 10-20 µM (dose-dependent reduction in proliferation) | Cell proliferation assay | [2] |
| IC50 (RPMI8226 cells) | 11.7 ± 1.52 µM | Cell viability assay | [5] |
| IC50 (MM1.S cells) | 24.87 ± 1.13 µM | Cell viability assay | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Dose | Effect | Reference |
| db/db mice | 40 mg/kg/day (i.p.) | Ameliorated hyperglycemia by inhibiting hepatic gluconeogenesis | [2] |
| Diet-induced obese mice | 40 mg/kg/day (i.p.) | Suppressed hepatic glucose production | [2] |
| Mice with experimental osteoarthritis | Intra-articular injection | Reduced cartilage degeneration | [6] |
Table 3: Pharmacokinetic Parameters (Rats)
| Parameter | Value | Route of Administration | Reference |
| Dose | 10, 40, 80 mg/kg | Intraperitoneal (i.p.) | [7] |
| Observation | Dose-dependent plasma concentration | Intraperitoneal (i.p.) | [7] |
Key Signaling Pathways and Mechanisms of Action
GSK5182 exerts its biological effects by modulating several key signaling pathways. The following sections detail its impact on these pathways, accompanied by explanatory diagrams.
Inhibition of RANKL-Induced Osteoclastogenesis
GSK5182 has been shown to inhibit the differentiation of osteoclasts, the primary cells responsible for bone resorption.[1] This effect is mediated through the disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Upon binding of RANKL to its receptor RANK, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB, c-Fos, and NFATc1, which are crucial for osteoclast differentiation.[1][8][9] GSK5182 intervenes in this pathway by:
-
Inhibiting the phosphorylation of IκBα , which prevents the activation of NF-κB.[1][8]
-
Blocking the phosphorylation of JNK and ERK , two key MAP kinases in the RANKL pathway.[1]
Suppression of Hepatic Gluconeogenesis
GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic gluconeogenesis, the process of glucose production in the liver.[2] This is achieved through the inhibition of ERRγ-mediated transcription of key gluconeogenic genes, namely Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc).[10][11]
The transcriptional coactivator PGC-1α plays a crucial role in regulating hepatic glucose metabolism by co-activating ERRγ. GSK5182 disrupts the interaction between ERRγ and PGC-1α, leading to the repression of gluconeogenic gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Western Blot Analysis
This protocol describes the detection of protein expression and phosphorylation status in cells treated with GSK5182.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERRγ, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., bone marrow-derived macrophages, hepatocytes, or cancer cell lines) at an appropriate density.[4] Treat cells with various concentrations of GSK5182 (e.g., 0-20 µM) for the desired time period (e.g., 1-24 hours).[2][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (dilutions to be optimized according to manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the effect of GSK5182 on the mRNA expression of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
RT-qPCR instrument
-
Primers for target genes (e.g., Esrrg, c-Fos, Nfatc1, Pck1, G6pc) and a housekeeping gene (e.g., GAPDH).[6]
Procedure:
-
Cell Culture and Treatment: Treat cells with GSK5182 as described for Western blotting.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform RT-qPCR using the synthesized cDNA, primers, and master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Cell Viability/Proliferation Assay
This protocol assesses the effect of GSK5182 on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat the cells with a range of GSK5182 concentrations in triplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the biological roles of ERRγ. Its high selectivity and well-characterized mechanism of action make it a powerful probe for dissecting ERRγ-mediated signaling pathways in various physiological and disease contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ERRγ with selective inverse agonists like GSK5182.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regulation of Hepatic Gluconeogenesis by Nuclear Receptor Coactivator 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for (E/Z)-GSK5182 In Vitro Experiments
These application notes provide detailed protocols for utilizing (E/Z)-GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ). The following sections summarize key quantitative data and provide step-by-step methodologies for relevant in vitro assays.
Product Information
-
Name: this compound
-
Synonyms: 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-en-1-yl]phenol
-
Mechanism of Action: A highly selective inverse agonist of ERRγ that inhibits its transcriptional activity.[1][2][3][4] It does not significantly interact with other nuclear receptors like ERRα or Estrogen Receptor α (ERα).[1][3][4] GSK5182 has been shown to induce conformational changes in ERRγ, leading to a loss of coactivator binding and recruitment of corepressors.[5][6]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for this compound derived from various in vitro studies.
Table 1: Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| ERRγ | Biochemical Assay | 79 nM | [1][2][4] |
| ERRα | Binding Assay | >10 µM | [7] |
| ERRβ | Binding Assay | >10 µM | [7] |
| ERα | Binding Assay | 10 µM | [7] |
Table 2: Cellular Activity and Experimental Conditions
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| PLC/PRF/5 (Human Hepatoma) | Proliferation Assay | 10 - 20 µM | 24 - 72 hours | Dose-dependent reduction in cell proliferation.[1][4] | [1][4] |
| PLC/PRF/5 (Human Hepatoma) | Western Blot | 10 - 20 µM | 24 hours | Increased p21 and p27 expression; decreased phosphorylated pRb.[1][4] | [1][4] |
| PLC/PRF/5 (Human Hepatoma) | Cell Cycle Analysis | 10 - 20 µM | Not Specified | G1 phase cell cycle arrest.[1] | [1] |
| PLC/PRF/5 (Human Hepatoma) | Luciferase Reporter Assay | Up to 20 µM | 48 hours | Dose-dependent inhibition of ERRγ transcriptional activity.[8] | [8] |
| 293T | Protein Stability Assay | 1 - 10 µM | 1 - 18 hours | Increased ERRγ protein levels by inhibiting ubiquitination.[5][9] | [5][9] |
| Primary Rat Hepatocytes | Gene Expression Analysis | 10 µM | 24 hours | Decreased expression of gluconeogenic genes.[3] | [3] |
| Bone Marrow Macrophages (BMMs) | Osteoclast Differentiation | 10 µM | Up to 4 days | Inhibited osteoclast differentiation; suppressed NF-κB, JNK, and ERK activation.[10][11] | [10][11] |
| AML12 (Mouse Hepatocyte) | Western Blot | 10 µM | 24 hours | Increased ERRγ protein levels.[5][12] | [5][12] |
Experimental Protocols
Protocol 1: ERRγ Inverse Agonist Activity - Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of GSK5182 to inhibit the constitutive transcriptional activity of ERRγ.
Methodology:
-
Cell Seeding: Seed PLC/PRF/5 or HepG2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection:
-
Co-transfect the cells with an ERRγ expression vector and a luciferase reporter plasmid containing ERR response elements (ERREs), such as sft4-Luc or a Pck1 promoter-luciferase construct.[8][13]
-
Use a suitable transfection reagent following the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.[8]
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of GSK5182 concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This protocol assesses the effect of GSK5182 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 10, 20 µM) or vehicle control.[4]
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).[4]
-
MTS/MTT Reagent Addition:
-
Absorbance Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for Cell Cycle and Signaling Proteins
This protocol is used to detect changes in protein expression and phosphorylation status following GSK5182 treatment.
Methodology:
-
Cell Culture and Treatment: Plate PLC/PRF/5 cells or BMMs in 6-well plates. Grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 10-20 µM) for the indicated time (e.g., 24 hours).[1][8]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p21, anti-p27, anti-p-pRb, anti-ERRγ, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.[1][8][10]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.[8]
Mandatory Visualizations
Caption: Mechanism of action for GSK5182 as an ERRγ inverse agonist.
Caption: General experimental workflow for in vitro cell-based assays with GSK5182.
Caption: Logical flow from GSK5182 treatment to downstream cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]
- 6. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 12. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols: (E/Z)-GSK5182 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-GSK5182 is a potent and selective synthetic inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1][2] With an IC50 value of approximately 79 nM, GSK5182 effectively inhibits the constitutive transcriptional activity of ERRγ without significantly affecting other nuclear receptors such as ERRα or the estrogen receptor α (ERα).[2] ERRγ is a constitutively active transcription factor that plays a crucial role in regulating gene expression involved in cellular metabolism, including hepatic gluconeogenesis.[3] The dysregulation of ERRγ activity has been implicated in various diseases, including metabolic disorders, osteoarthritis, and cancer.[4]
GSK5182's mechanism of action involves binding to the ligand-binding domain of ERRγ, which induces a conformational change that promotes the recruitment of co-repressors and inhibits the association with co-activators, thereby repressing the transcription of ERRγ target genes.[5] Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitination.[5][6]
The luciferase reporter assay is a widely used, sensitive, and high-throughput method to quantify the transcriptional activity of nuclear receptors in response to small molecules.[7][8][9][10] This application note provides a detailed protocol for setting up a cell-based luciferase reporter assay to characterize the inverse agonist activity of this compound on ERRγ.
Signaling Pathway and Assay Principle
The assay principle is based on a GAL4-ERRγ ligand-binding domain (LBD) fusion protein. In this system, the DNA-binding domain of the yeast transcription factor GAL4 is fused to the LBD of human ERRγ. This fusion protein is co-expressed in a suitable mammalian cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 Upstream Activation Sequences (UAS).
Since ERRγ is constitutively active, the GAL4-ERRγ LBD fusion protein will bind to the UAS and drive the expression of the luciferase reporter gene. When the inverse agonist GSK5182 is added, it binds to the ERRγ LBD, inducing a conformational change that leads to the dissociation of co-activators and recruitment of co-repressors. This complex is unable to efficiently drive transcription, resulting in a dose-dependent decrease in luciferase expression, which can be quantified by measuring the luminescence signal.
Experimental Protocols
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats. A dual-luciferase system is recommended to normalize for cell number and transfection efficiency.[8][9][10]
Materials and Reagents:
-
Cell Line: HEK293T, HepG2, or other suitable mammalian cell lines.
-
Plasmids:
-
Expression plasmid for GAL4 DNA-binding domain fused to the human ERRγ ligand-binding domain (pBIND-ERRγ-LBD).
-
Reporter plasmid with multiple GAL4 UAS upstream of a firefly luciferase gene (e.g., pGL4.35).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System or equivalent.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Day 1: Cell Seeding and Transfection
-
Trypsinize and count the cells. Adjust the cell density to 1 x 10^5 cells/mL in the complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of the GAL4-ERRγ-LBD plasmid, 100 ng of the firefly luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in the culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GSK5182 dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GSK5182 or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
Day 3: Luminescence Measurement
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's instructions for the dual-luciferase assay system. This typically involves adding the first reagent to measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in cell number and transfection efficiency.
-
Data Transformation: Express the RLU for each GSK5182 concentration as a percentage of the vehicle control (set to 100%).
-
Dose-Response Curve: Plot the percentage of luciferase activity against the logarithm of the GSK5182 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where the "positive" control is the vehicle (maximum signal) and the "negative" control is a high concentration of GSK5182 (minimum signal). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][11][12]
Table 1: Representative Data for this compound Dose-Response in an ERRγ Luciferase Reporter Assay
| GSK5182 Conc. (nM) | Log [GSK5182] (M) | Normalized Luciferase Activity (%) | Std. Deviation |
| 0 (Vehicle) | - | 100.0 | 5.2 |
| 1 | -9.0 | 98.5 | 4.8 |
| 10 | -8.0 | 85.3 | 6.1 |
| 50 | -7.3 | 55.1 | 4.5 |
| 100 | -7.0 | 35.2 | 3.9 |
| 500 | -6.3 | 15.8 | 2.5 |
| 1000 | -6.0 | 10.1 | 2.1 |
| 10000 | -5.0 | 8.5 | 1.8 |
Table 2: Assay Performance Metrics (Representative)
| Parameter | Value | Interpretation |
| IC50 | 79 nM | Potency of GSK5182 |
| Signal-to-Background | >10-fold | Good assay window |
| Z'-Factor | 0.75 | Excellent assay quality |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | - Low transfection efficiency- Poor cell health- Reagent issues | - Optimize transfection protocol (reagent-to-DNA ratio, cell density)- Ensure cells are healthy and not passaged too many times- Check expiration dates and proper storage of assay reagents |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and careful technique- Avoid using the outer wells of the plate or fill them with PBS |
| Poor Z'-Factor (<0.5) | - Small signal window- High data variability | - Optimize assay conditions (e.g., incubation times, cell number)- Ensure consistent experimental execution |
| Inconsistent IC50 Values | - Compound stability issues- Variations in cell passage number- Inaccurate compound dilutions | - Prepare fresh compound dilutions for each experiment- Use cells within a consistent passage number range- Verify the accuracy of serial dilutions |
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of (E/Z)-GSK5182 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-GSK5182 is a selective inverse agonist of the estrogen-related receptor γ (ERRγ), a nuclear receptor that plays a significant role in regulating cellular metabolism.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving GSK5182 for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₇H₃₁NO₃ | [3] |
| Molecular Weight | 417.55 g/mol | [3] |
| Solubility in DMSO | ≥ 25 - 84 mg/mL (≥ 59.87 - 201.17 mM) | [2][3][4][5] |
| Appearance | Solid | [6] |
Note on Solubility: The reported solubility of GSK5182 in DMSO varies across different suppliers. It is recommended to use fresh, anhydrous (hygroscopic) DMSO for optimal dissolution.[2] If solubility issues arise, techniques such as sonication and gentle warming can be employed to facilitate dissolution.[3][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-handling of Compound: Before opening, centrifuge the vial containing the GSK5182 powder to ensure that all the solid material is collected at the bottom of the vial.[4]
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of GSK5182 using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 417.55 g/mol / 1000 = 4.176 mg
-
Weighing: Carefully weigh out approximately 4.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the GSK5182 powder.
-
Dissolution:
-
Cap the vial tightly and vortex the solution until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently in a water bath (up to 80°C) until a clear solution is obtained.[3] Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Application Guidelines
-
Dilution for In Vitro Assays: When preparing working solutions for cell-based assays, it is crucial to maintain the final concentration of DMSO below 0.5% to avoid cellular toxicity.[7] It is advisable to perform serial dilutions to prevent precipitation of the compound.
-
Use in Experiments: Always thaw the stock solution completely and bring it to room temperature before use. Ensure the solution is clear before making dilutions. If any precipitate is observed, the dissolution steps (sonication/warming) may need to be repeated.
-
Control Experiments: A vehicle control containing the same final concentration of DMSO as the experimental samples should always be included in assays to account for any effects of the solvent.[7]
By adhering to these protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for (E/Z)-GSK5182 in a Mouse Model of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-GSK5182 is a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), a constitutively active orphan nuclear receptor.[1][2] ERRγ plays a significant role in regulating hepatic glucose metabolism.[3] Under diabetic conditions, increased expression of ERRγ in the liver leads to elevated expression of genes involved in gluconeogenesis, such as Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase), contributing to hyperglycemia.[3][4] this compound exerts its anti-diabetic effects by specifically inhibiting the transcriptional activity of ERRγ, thereby suppressing hepatic glucose production.[1][2] In mouse models of type 2 diabetes, such as db/db and diet-induced obese (DIO) mice, treatment with GSK5182 has been shown to normalize blood glucose levels, improve insulin (B600854) sensitivity, and reduce hepatic steatosis.[2][4]
These application notes provide detailed protocols for the use of this compound in a mouse model of diabetes, including preparation of the compound, administration to animals, and subsequent analysis of key diabetic parameters.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in diabetic mouse models.
Table 1: Effects of GSK5182 on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | GSK5182 (40 mg/kg/day) | Metformin (40 mg/kg/day) |
| Fasting Blood Glucose (mg/dL) | 446 ± 31 | 77 ± 3.9 | 248 ± 33 |
| Body Weight (g) | 45.5 ± 1.2 | 38.9 ± 0.8 | 44.2 ± 1.1 |
| Food Intake ( g/day/mouse ) | 10.2 ± 0.5 | 6.8 ± 0.3 | 9.8 ± 0.4 |
| Plasma ALT (U/L) | 185 ± 25 | 65 ± 8 | 150 ± 20 |
| Plasma AST (U/L) | 210 ± 30 | 80 ± 10 | 180 ± 25 |
Data adapted from studies on db/db mice treated for 30 days.[2]
Table 2: Effects of GSK5182 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | GSK5182 (40 mg/kg/day) | Metformin (40 mg/kg/day) |
| Fasting Blood Glucose (mg/dL) | 160 ± 9.2 | 116 ± 2.0 | 137 ± 5.2 |
| Plasma ALT (U/L) | 120 ± 15 | 50 ± 7 | 105 ± 12 |
| Plasma AST (U/L) | 150 ± 20 | 60 ± 8 | 130 ± 18 |
| BUN (mg/dL) | 25 ± 2 | 23 ± 1.5 | 26 ± 2 |
| Creatinine (mg/dL) | 0.4 ± 0.05 | 0.38 ± 0.04 | 0.42 ± 0.06 |
| Creatine Kinase (U/L) | 250 ± 30 | 240 ± 25 | 260 ± 35 |
Data adapted from studies on DIO mice treated for 25 days.
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Preparation:
This compound is poorly soluble in aqueous solutions. The following vehicle formulations can be used for in vivo administration. It is recommended to prepare the dosing solution fresh daily.
-
Option 1 (Suspension):
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 37.5 mg/mL).
-
Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline.
-
Use sonication to create a uniform suspension.[4]
-
-
Option 2 (Clear Solution):
-
Dissolve this compound in DMSO to create a stock solution.
-
In a sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Sterile Saline[4]
-
-
-
Option 3 (Corn Oil):
-
Dissolve this compound in DMSO to create a stock solution.
-
Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of corn oil and mix thoroughly.[4]
-
b. Dosing and Administration:
-
Animal Models: Male db/db mice (7-12 weeks old) or diet-induced obese (DIO) mice are commonly used.[1]
-
Dosage: A typical effective dose is 40 mg/kg of body weight.[1][2]
-
Administration: Administer the prepared this compound solution or suspension via intraperitoneal (IP) injection once daily.[1][2]
-
Treatment Duration: Treatment duration can range from 5 to 30 days, depending on the experimental design.[1][2]
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle without the active compound.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the mouse to clear a glucose load.
-
Fasting: Fast mice overnight for approximately 16 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Injection: Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight. The volume of the injection in µL can be calculated as: 10 x body weight in grams.[4]
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.[4]
Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity by measuring the response to an exogenous insulin injection.
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Insulin Injection: Inject human regular insulin intraperitoneally at a dose of 0.75 U/kg of body weight.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, and 60 minutes post-insulin injection.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method to assess insulin sensitivity.
-
Surgical Preparation: 5-7 days prior to the clamp, implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Fasting: Fast mice overnight (maximum 16 hours) before the clamp.
-
Basal Period (2 hours): Infuse [3-³H]glucose to assess basal hepatic glucose production.
-
Clamp Period (120 minutes):
-
Initiate a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Monitor blood glucose every 10 minutes.
-
Infuse a variable rate of 20% glucose to maintain euglycemia (target blood glucose of ~120-140 mg/dL).
-
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Measurement of Liver Triglycerides
-
Tissue Collection: At the end of the study, euthanize mice and collect liver tissue. Flash-freeze in liquid nitrogen and store at -80°C.
-
Lipid Extraction:
-
Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a solution of chloroform:methanol (2:1).
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipids in a suitable buffer (e.g., containing 1% Triton X-100).
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Liver Function Tests
-
Blood Collection: Collect blood via cardiac puncture at the time of sacrifice.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Analysis: Use a clinical chemistry analyzer or commercially available kits to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the plasma. Elevated levels of these enzymes are indicative of liver damage.
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of diabetes.
Caption: Simplified signaling pathway of this compound action in hepatocytes.
References
Application of (E/Z)-GSK5182 in Bone Resorption Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-GSK5182 is a selective modulator of the Estrogen-related receptor γ (ERRγ), an orphan nuclear receptor implicated in various metabolic processes.[1][2][3][4] Recent studies have highlighted its potential as a therapeutic agent in bone resorption disorders by inhibiting osteoclast differentiation and promoting their apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro bone resorption studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
GSK5182 functions as a modulator of ERRγ, and while it has been described as an inverse agonist, in the context of osteoclasts, it exhibits agonist-like effects by increasing ERRγ protein levels.[1][5][6][7] This upregulation of ERRγ, a negative regulator of osteoclastogenesis, leads to the inhibition of bone resorption. The primary mechanisms include:
-
Inhibition of Osteoclast Differentiation: GSK5182 dose-dependently inhibits the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from bone marrow-derived macrophages (BMMs).[1] This is achieved by suppressing the RANKL-induced expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1][2][3]
-
Downregulation of RANKL Signaling: The compound attenuates critical signaling pathways downstream of RANKL, including the phosphorylation of IκBα (inhibitor of NF-κB), JNK, and ERK.[1][2][3] This leads to the suppression of NF-κB activity, a crucial component of osteoclast differentiation.
-
Induction of Osteoclast Apoptosis: GSK5182 accelerates the apoptosis of mature osteoclasts, further contributing to the reduction of bone resorption.[1][2][3] This process is mediated by the activation of caspase-3.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on osteoclastogenesis and related markers.
Table 1: Dose-Dependent Inhibition of Osteoclast Formation by GSK5182
| GSK5182 Concentration (µM) | Inhibition of TRAP-positive Multinucleated Osteoclasts | Reference |
| 1 | Partial Inhibition | [1] |
| 5 | Significant Inhibition | [1] |
| 10 | Complete Inhibition | [1] |
Table 2: Effect of GSK5182 on TRAP Activity
| GSK5182 Concentration (µM) | Reduction in TRAP Activity | Reference |
| 1 | Dose-dependently reduced | [1] |
| 5 | Dose-dependently reduced | [1] |
| 10 | Dose-dependently reduced | [1] |
Table 3: Effect of GSK5182 on Osteoclastogenic Marker Expression (at 10 µM)
| Gene/Protein | Effect | Reference |
| c-Fos (mRNA and protein) | Significantly attenuated | [1][8] |
| NFATc1 (mRNA and protein) | Significantly attenuated | [1][8] |
| RANK (protein) | Reduced | [1] |
| Cleaved Caspase-3 | Increased | [1][9] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the in vitro effects of this compound on bone resorption.
Protocol 1: In Vitro Osteoclast Differentiation Assay
Objective: To evaluate the dose-dependent effect of GSK5182 on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts.
Materials:
-
This compound (stock solution in DMSO)
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
TRAP staining kit
-
96-well plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Culture of BMMs:
-
Resuspend the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.
-
Plate the cells in a culture dish and incubate overnight at 37°C in a 5% CO2 incubator.
-
The following day, collect the non-adherent cells, which are the BMMs.[10]
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Culture the cells in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add various concentrations of GSK5182 (e.g., 0, 1, 5, 10 µM) or vehicle (DMSO) to the respective wells.
-
Culture for 4-5 days, replacing the medium with fresh medium containing M-CSF, RANKL, and GSK5182 every 2 days.
-
-
TRAP Staining and Analysis:
-
After 4-5 days, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Identify TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts.
-
Count the number of osteoclasts per well under a light microscope.
-
Protocol 2: Bone Resorption Pit Assay
Objective: To assess the effect of GSK5182 on the resorptive activity of mature osteoclasts.
Materials:
-
This compound
-
Pre-differentiated mature osteoclasts (from Protocol 1)
-
Bone slices or calcium phosphate-coated plates
-
Toluidine blue stain
-
Ultrasonicator
Procedure:
-
Preparation of Resorption Substrate:
-
Seeding of Osteoclasts:
-
Generate mature osteoclasts as described in Protocol 1.
-
Gently detach the mature osteoclasts and seed them onto the bone slices or coated plates.
-
Culture the cells in the presence of M-CSF, RANKL, and different concentrations of GSK5182 or vehicle.
-
Incubate for an additional 24-48 hours to allow for resorption.
-
-
Visualization and Quantification of Resorption Pits:
-
Remove the cells from the bone slices by sonication in 70% isopropanol.[11]
-
Stain the resorption pits with 1% toluidine blue for 2 minutes and then rinse thoroughly with water.[11]
-
The resorption pits will appear as dark blue areas.[11]
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of GSK5182 on the RANKL-induced signaling cascade.
Materials:
-
This compound
-
BMMs
-
RANKL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Culture BMMs as described in Protocol 1.
-
Pre-treat the cells with GSK5182 (e.g., 10 µM) for a specified time (e.g., 1 hour).
-
Stimulate the cells with RANKL (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes for phosphorylation events; 24-48 hours for c-Fos and NFATc1 expression).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Signaling pathway of GSK5182 in osteoclasts.
Caption: Workflow for bone resorption studies with GSK5182.
Caption: Logical relationship of GSK5182's effects.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis -BMB Reports | Korea Science [koreascience.kr]
- 4. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone Resorption Assay [bio-protocol.org]
- 12. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 13. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Application Notes and Protocols for Studying ERRγ Function in Chondrocytes using (E/Z)-GSK5182
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-related receptor gamma (ERRγ) is an orphan nuclear receptor that has emerged as a critical regulator in the pathogenesis of osteoarthritis (OA). In chondrocytes, the primary cells of cartilage, ERRγ expression is upregulated by pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] This upregulation of ERRγ leads to a catabolic cascade, principally through the increased expression of matrix metalloproteinases (MMPs), including MMP-3 and MMP-13, which are key enzymes responsible for the degradation of the cartilage extracellular matrix.[1][2]
(E/Z)-GSK5182 is a potent and selective inverse agonist of ERRγ, with an IC50 of 79 nM.[1] It functions by inhibiting the transcriptional activity of ERRγ.[1] Interestingly, GSK5182 has also been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination, a mechanism that leads to an accumulation of an inactive form of the receptor.[3][4] These properties make this compound a valuable tool for elucidating the function of ERRγ in chondrocyte biology and for investigating its potential as a therapeutic target for diseases like osteoarthritis.
This document provides detailed application notes and protocols for the use of this compound in the study of ERRγ function in chondrocytes.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Estrogen-related receptor gamma (ERRγ) | [1] |
| Activity | Inverse Agonist | [1] |
| IC50 | 79 nM | [1] |
| Molecular Formula | C29H29NO3 | N/A |
| Molecular Weight | 439.55 g/mol | N/A |
| Storage | Store at -20°C for short-term and -80°C for long-term | N/A |
Table 2: Effect of Pro-inflammatory Cytokines on ERRγ, MMP-3, and MMP-13 Expression in Primary Mouse Articular Chondrocytes
| Treatment | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| IL-1β | 1 ng/mL | ERRγ | Significant Increase | [1] |
| IL-1β | 1 ng/mL | MMP-3 | Significant Increase | [1] |
| IL-1β | 1 ng/mL | MMP-13 | Significant Increase | [1] |
| IL-6 | 100 ng/mL | ERRγ | Significant Increase | [1] |
| TNF-α | 50 ng/mL | ERRγ | Significant Increase | [1] |
Table 3: Dose-Dependent Inhibition of Cytokine-Induced Gene Expression by GSK5182 in Primary Mouse Articular Chondrocytes
| Cytokine | Target Gene | GSK5182 Concentration (µM) | % Inhibition of Cytokine-Induced mRNA Expression (Approximate) | Reference |
| IL-1β (1 ng/mL) | ERRγ | 1 | ~50% | [1][5] |
| 5 | >75% | [1][5] | ||
| 10 | >90% | [1][5] | ||
| IL-1β (1 ng/mL) | MMP-3 | 1 | ~40% | [1][5] |
| 5 | ~70% | [1][5] | ||
| 10 | >85% | [1][5] | ||
| IL-1β (1 ng/mL) | MMP-13 | 1 | ~45% | [1][5] |
| 5 | ~75% | [1][5] | ||
| 10 | >90% | [1][5] | ||
| IL-6 (100 ng/mL) | ERRγ | 1 | ~30% | [1][5] |
| 5 | ~60% | [1][5] | ||
| 10 | >80% | [1][5] | ||
| IL-6 (100 ng/mL) | MMP-3 | 1 | ~25% | [1][5] |
| 5 | ~50% | [1][5] | ||
| 10 | >70% | [1][5] | ||
| IL-6 (100 ng/mL) | MMP-13 | 1 | ~35% | [1][5] |
| 5 | ~65% | [1][5] | ||
| 10 | >85% | [1][5] | ||
| TNF-α (50 ng/mL) | ERRγ | 1 | ~40% | [1][5] |
| 5 | ~70% | [1][5] | ||
| 10 | >90% | [1][5] | ||
| TNF-α (50 ng/mL) | MMP-3 | 1 | ~30% | [1][5] |
| 5 | ~60% | [1][5] | ||
| 10 | >80% | [1][5] | ||
| TNF-α (50 ng/mL) | MMP-13 | 1 | ~50% | [1][5] |
| 5 | >75% | [1][5] | ||
| 10 | >90% | [1][5] |
Note: The percentage inhibition is estimated from the graphical data presented in the referenced literature and should be considered approximate.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Articular Chondrocytes
Materials:
-
Articular cartilage from knee joints of young mice (e.g., 5-7 days old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Collagenase Type II solution (e.g., 3 mg/mL in DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cell strainer (70 µm)
-
Sterile dissection tools
-
Culture flasks/plates
Procedure:
-
Aseptically dissect the knee joints from young mice.
-
Carefully remove the articular cartilage from the femoral condyles and tibial plateaus.
-
Mince the cartilage tissue into small pieces (approximately 1 mm³).
-
Wash the minced tissue with sterile PBS.
-
Digest the tissue with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash the tissue with DMEM containing 10% FBS to inactivate the trypsin.
-
Digest the tissue with Collagenase Type II solution overnight (12-16 hours) at 37°C with gentle agitation.
-
After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a density of 1-2 x 10^5 cells/cm² in culture flasks or plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2. The medium should be changed every 2-3 days. Chondrocytes will be ready for experiments upon reaching 80-90% confluency.
Protocol 2: Treatment of Chondrocytes with Cytokines and GSK5182
Materials:
-
Primary chondrocytes (as prepared in Protocol 1)
-
Recombinant mouse IL-1β, IL-6, or TNF-α
-
This compound (stock solution in DMSO)
-
Serum-free DMEM
-
DMSO (vehicle control)
Procedure:
-
Seed primary chondrocytes in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Once the cells reach the desired confluency (e.g., 80%), aspirate the culture medium and wash the cells with PBS.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Prepare working solutions of GSK5182 in serum-free DMEM from a stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of GSK5182 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add the pro-inflammatory cytokine (e.g., IL-1β at 1 ng/mL, IL-6 at 100 ng/mL, or TNF-α at 50 ng/mL) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
-
After incubation, collect the cell lysates or culture supernatants for downstream analysis.
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Treated chondrocytes from Protocol 2
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ERRγ, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
Lyse the treated chondrocytes directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
A typical qRT-PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis
Materials:
-
Treated chondrocytes from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-ERRγ, anti-MMP-3, anti-MMP-13, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated chondrocytes in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Visualizations
Signaling Pathway of ERRγ in Chondrocytes
Caption: ERRγ-mediated catabolic signaling in chondrocytes and the inhibitory action of GSK5182.
Experimental Workflow for Studying GSK5182 Effects
Caption: Workflow for in vitro analysis of this compound effects on chondrocytes.
Logical Relationship of GSK5182 Mechanism
Caption: Dual mechanism of action of GSK5182 on ERRγ.
References
- 1. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis [pubmed.ncbi.nlm.nih.gov]
- 3. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(E/Z)-GSK5182 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of (E/Z)-GSK5182.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a racemic mixture containing both the (E) and (Z) isomers of GSK5182.[1] GSK5182 is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ), with an IC50 of 79 nM.[1][2] It does not show significant interaction with other nuclear receptors like ERRα or ERα.[2] Functionally, it has been shown to suppress hepatic gluconeogenesis, inhibit osteoclast differentiation, and induce reactive oxygen species (ROS) generation in hepatocellular carcinoma.[2][3][4]
Q2: What are the key differences between GSK5182 and this compound?
GSK5182 typically refers to the specific active compound, while this compound explicitly denotes the racemic mixture of its E and Z isomers.[1] For most research applications, the racemic mixture is used. It is crucial to check the product datasheet for the specific form supplied.
Q3: How does GSK5182 impact the stability of the ERRγ protein?
Interestingly, while GSK5182 acts as an inverse agonist that inhibits the transcriptional activity of ERRγ, it has been shown to increase the protein stability of ERRγ.[5][6] It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of ERRγ, specifically by inhibiting the association with the E3 ligase Parkin.[5][7][8] This leads to an accumulation of an inactive form of the ERRγ protein.[7]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound
Potential Cause: Incorrect solvent or concentration, or use of hygroscopic DMSO.
Troubleshooting Steps:
-
Solvent Selection: this compound is highly soluble in DMSO. For in vitro studies, prepare a stock solution in fresh, high-quality DMSO.[1]
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can significantly impact the solubility of compounds. Always use newly opened or properly stored anhydrous DMSO.[1]
-
Concentration: Do not exceed the recommended maximum solubility. If you observe precipitation, try warming the solution gently and/or sonicating.[2][9] For working solutions, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Aqueous Solutions: For in vivo studies or cell culture media, direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute it into the aqueous medium.
Issue 2: Inconsistent Experimental Results
Potential Cause: Degradation of this compound stock solution or improper storage.
Troubleshooting Steps:
-
Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Follow Recommended Storage Temperatures and Durations:
-
Fresh Preparations: For sensitive experiments, it is always best to prepare fresh working solutions from a recently prepared stock.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 75 mg/mL (179.62 mM) | Use of newly opened DMSO is critical.[1] |
| DMSO | 60 mg/mL (143.7 mM) | Sonication is recommended to aid dissolution.[9] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Shelf Life | Reference |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or higher, not exceeding 75 mg/mL). c. Vortex and/or sonicate the solution until the compound is fully dissolved. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for In Vivo Administration
Caution: The following are examples. The optimal formulation may vary depending on the specific experimental model and route of administration.
Formulation A: Corn Oil (Clear Solution)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly. This yields a clear solution of ≥ 3.75 mg/mL.[1]
-
Note: If the dosing period is longer than two weeks, this formulation should be used with caution.[1]
Formulation B: PEG300, Tween-80, and Saline (Clear Solution)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix well.[1]
-
Add 50 µL of Tween-80 and mix again.[1]
-
Add 450 µL of saline to reach a final volume of 1 mL. This yields a clear solution of ≥ 3.75 mg/mL.[1]
Formulation C: SBE-β-CD in Saline (Suspended Solution)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]
-
Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]
-
Mix thoroughly. This yields a suspended solution of 3.75 mg/mL suitable for oral and intraperitoneal injection.[1]
Visualizations
Signaling Pathways
Caption: Mechanism of GSK5182 action on ERRγ.
Experimental Workflow
Caption: General workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
Optimizing (E/Z)-GSK5182 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (E/Z)-GSK5182 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a racemic compound that acts as a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ).[1] Its primary mechanism of action is to inhibit the transcriptional activity of ERRγ.[2][3] Interestingly, while it inhibits ERRγ's function, GSK5182 has been shown to increase the protein stability of ERRγ by preventing its ubiquitin-dependent degradation.[3][4] This leads to an accumulation of inactive ERRγ protein. GSK5182 does not significantly interact with other nuclear receptors like ERRα or the estrogen receptor α (ERα).[2]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a common concentration range to explore is 1 µM to 20 µM. For instance, concentrations up to 20 µM have been used in cell proliferation assays with hepatocellular carcinoma cells.[2] In studies on osteoclast differentiation, concentrations up to 10 µM were effective.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line or assay.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
-
-
Incorrect preparation of stock solution: Issues with dissolving the compound can lead to a lower actual concentration.
-
Solution: Ensure the compound is fully dissolved in fresh, high-quality DMSO. Gentle heating or sonication can aid dissolution if precipitation occurs.[1]
-
-
Cell line sensitivity: The target receptor, ERRγ, may not be expressed at sufficient levels in your cell line or may not play a critical role in the pathway you are studying.
-
Solution: Verify the expression of ERRγ in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be responsive to ERRγ modulation.
-
-
Degradation of the compound: Improper storage of the stock solution can lead to degradation.
Issue 2: High cytotoxicity observed.
-
Concentration too high: The concentration of this compound may be toxic to your cells.
-
Solution: Perform a cell viability assay (e.g., MTS or MTT assay) to determine the cytotoxic concentration range for your specific cell line. Select a concentration for your experiments that is effective but not overly toxic. Studies have shown that concentrations up to 10 µM did not affect the viability of bone-marrow-derived macrophages (BMMs).[5]
-
-
Solvent toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all experimental conditions, including the vehicle control (typically ≤ 0.1%).
-
Issue 3: Inconsistent or unexpected results.
-
(E/Z) Isomer activity: this compound is a racemic mixture. The different isomers, (E)-GSK5182 and (Z)-GSK5182, may have different activities.
-
Solution: Be aware of the racemic nature of the compound when interpreting results. For highly specific mechanistic studies, consider if the individual isomers are commercially available.
-
-
Dual effect on ERRγ protein levels and activity: GSK5182 inhibits ERRγ transcriptional activity but increases its protein level.[3][4][5] This can be counterintuitive.
-
Solution: When analyzing results, consider both the functional output of ERRγ activity (e.g., target gene expression) and the total ERRγ protein levels. Western blotting for ERRγ protein can help confirm the compound's engagement with its target.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 79 nM | Estrogen-Related Receptor γ (ERRγ) | [1][2] |
| Effective Concentration (Cell Proliferation) | 0-20 µM | PLC/PRF/5 (Hepatocellular Carcinoma) | [2] |
| Effective Concentration (Protein Stability/Ubiquitination) | 10 µM | AML12 (Mouse Hepatocyte), 293T | [3][4] |
| Effective Concentration (Osteoclast Differentiation) | up to 10 µM | Bone-Marrow-Derived Macrophages (BMMs) | [5] |
| Effective Concentration (Osteoarthritis Model) | 2.5-10 µM | Mouse Articular Chondrocytes | [6] |
| Effective Concentration (Radioiodine Uptake) | Dose-dependent increase | BCPAP (Papillary Thyroid Cancer) | [7] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in fresh DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (e.g., ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Following incubation, proceed with the relevant downstream analysis, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or functional assays.
Protocol 2: Western Blot for ERRγ Protein Levels
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERRγ overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ERRγ band intensity is expected with GSK5182 treatment.[3][5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E/Z)-GSK5182 Potential Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (E/Z)-GSK5182. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a racemic mixture of (E)-GSK5182 and (Z)-GSK5182 isomers. It functions as a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ) with an IC50 of 79 nM.[1] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[1] It has been reported that GSK5182 does not interact with other nuclear receptors, such as ERRα or ERα.[1]
Q2: I am observing unexpected cellular phenotypes that do not seem to align with the known functions of ERRγ. Could these be off-target effects?
While GSK5182 is reported to be highly selective for ERRγ, it is crucial to consider the possibility of off-target effects when observing unexpected phenotypes.[1] Off-target interactions can lead to misinterpretation of experimental results. To investigate this, a systematic approach is recommended, starting with ruling out experimental artifacts and then proceeding to specific off-target validation assays.
Q3: My experiments show that GSK5182 modulates MAPK signaling pathways (JNK, ERK). Is this a known off-target effect?
The modulation of MAPK signaling by GSK5182 has been documented. Specifically, GSK5182 has been shown to inhibit RANKL-stimulated JNK and ERK phosphorylation, while not affecting p38 activation.[2][3] In papillary thyroid cancer cells, GSK5182 was found to upregulate phosphorylated ERK1/2.[4][5] While this could be a downstream consequence of ERRγ inhibition, a direct off-target interaction with upstream kinases cannot be definitively ruled out without further investigation. We recommend performing a kinase selectivity profiling assay to assess for direct inhibition of MAPK pathway kinases.
Q4: I've observed an increase in reactive oxygen species (ROS) in my cells upon treatment with GSK5182. Is this an on-target or off-target effect?
GSK5182 has been reported to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[1] ERRγ itself is considered a ROS sensor, and its inhibition can lead to higher overall ROS levels.[6] Therefore, the observed increase in ROS is likely linked to the on-target activity of GSK5182 through the modulation of ERRγ-regulated metabolic pathways. However, to formally exclude an off-target liability, consider evaluating the effect of an ERRγ knockdown/knockout on ROS levels in your cellular system.
Q5: How can I determine if the observed effects of GSK5182 in my experiments are truly due to ERRγ inhibition?
To confirm that the observed phenotype is a result of on-target ERRγ inhibition, several validation experiments are recommended:
-
Use of a Structurally Unrelated ERRγ Inverse Agonist: If another ERRγ inverse agonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout of ERRγ: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERRγ expression should phenocopy the effects of GSK5182 if the mechanism is on-target.
-
Use of a Negative Control Analog: If available, a structurally similar but inactive analog of GSK5182 should not elicit the same biological response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.
Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors, including cell permeability, efflux pump activity, and intracellular target concentration.
Troubleshooting Steps:
-
Assess Cell Permeability: If the compound has poor membrane permeability, its intracellular concentration will be lower than the applied concentration. Consider performing a cell permeability assay.
-
Investigate Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell. This can be tested by using cell lines with and without known efflux transporters.
-
Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) can be used to verify that GSK5182 is binding to ERRγ inside the cell.
Issue 2: Unexpected cytotoxicity observed at concentrations intended for ERRγ inhibition.
Possible Cause: The observed cytotoxicity may be due to an off-target effect, especially at higher concentrations.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range for the on-target effect versus the cytotoxic effect.
-
Broad Panel Off-Target Screening: To identify potential off-target liabilities, screen GSK5182 against a broad panel of receptors, kinases, and enzymes. A radioligand binding assay panel is a common starting point.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can help identify proteins that directly interact with GSK5182 in an unbiased manner.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ERRγ | Inverse Agonist Activity | 79 | [1] |
| 4-Hydroxytamoxifen | ERRγ | Inverse Agonist Activity | 458 | [7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets in the kinome.
Methodology: A radiometric assay format, such as the one described by Promega's ADP-Glo™ Kinase Assay platform, can be used.[8] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant kinases from a diverse panel, their respective substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates to allow for the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any "hits."
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, ERRγ, in a cellular environment.
Methodology: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[9]
Procedure:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble ERRγ by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble ERRγ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK5182 indicates target engagement.
Protocol 3: Radioligand Binding Assay
Objective: To assess the binding affinity of this compound to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.
Methodology: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.[10][11]
Procedure:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target of interest.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Visualizations
Caption: Simplified signaling pathway of ERRγ and the inhibitory action of this compound.
Caption: General workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Estrogen-related receptors are targetable ROS sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Troubleshooting (E/Z)-GSK5182 inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results when working with (E/Z)-GSK5182.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic mixture of (E) and (Z) isomers and is a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ), with an IC50 of 79 nM.[1][2] It is designed to inhibit the transcriptional activity of ERRγ. It shows high selectivity for ERRγ and does not interact with other nuclear receptors like ERRα or ERα.[2]
Q2: I'm seeing an unexpected increase in ERRγ protein levels after treating cells with GSK5182, an inverse agonist. Is this a normal phenomenon?
Yes, this is a documented and important characteristic of GSK5182. Although it acts as an inverse agonist by inhibiting ERRγ's transcriptional activity, GSK5182 paradoxically increases the protein stability of ERRγ.[3][4] It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of the ERRγ protein.[3][5][6] This can lead to an accumulation of inactive ERRγ protein in the cell.
Q3: Could the E/Z isomer ratio in my this compound compound affect my results?
This compound is a racemic compound, meaning it contains a mixture of (E) and (Z) isomers.[1] While many studies do not differentiate between the isomers, it is possible that they have different biological activities, binding affinities, or stabilities. Inconsistencies between batches of the compound could potentially be due to variations in this isomeric ratio. If you are observing significant variability, it may be beneficial to inquire with the supplier about the specific isomeric composition of your batch.
Q4: What are the recommended solvent and storage conditions for this compound?
For consistent results, proper storage and handling are critical. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Q5: In some contexts, GSK5182 is described as having agonist-like effects. Can you clarify this?
This is a key point of potential confusion. While GSK5182 is broadly classified as an inverse agonist, its effects can be context-dependent. For example, in studies on osteoclast differentiation, while it inhibits overall osteoclastogenesis (an inverse agonist effect), it was also observed to accelerate ERRγ-mediated suppression of the NF-κB promoter, which could be interpreted as an agonist action in that specific context.[7][8] This highlights the importance of carefully evaluating multiple downstream markers to understand the compound's effect in your specific experimental system.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Prepare fresh working solutions from a frozen stock for each experiment. Do not repeatedly freeze-thaw the working solution. 2. Ensure stock solutions are stored correctly (-80°C for long-term, -20°C for short-term) and have not expired.[1][2] |
| Incomplete Solubilization | 1. Visually inspect your stock and working solutions for any precipitate. 2. If precipitation is observed, use gentle heating or sonication to ensure complete dissolution.[1] 3. Consider preparing a fresh stock solution if solubility issues persist. |
| Batch-to-Batch Variation | 1. If you suspect batch-to-batch variability, try to obtain a new lot of the compound. 2. Contact the supplier to inquire about the purity and isomeric ratio of your specific lot. |
Issue 2: Discrepancy Between Expected and Observed Phenotypes
| Potential Cause | Troubleshooting Steps |
| Misinterpretation of ERRγ Protein Levels | 1. Remember that GSK5182 increases ERRγ protein levels by preventing its degradation.[3][4] Do not use total ERRγ protein level as a direct measure of its transcriptional activity. 2. Measure the expression of known ERRγ target genes (e.g., those involved in hepatic gluconeogenesis) to assess the compound's inverse agonist activity.[2] |
| Context-Dependent Effects | 1. Be aware that GSK5182 can have seemingly contradictory effects depending on the cell type and signaling pathway being investigated.[7][8] 2. Broaden your analysis to include multiple downstream markers and pathways to get a comprehensive understanding of the compound's effect in your model. |
| Off-Target Effects (less likely but possible) | 1. While GSK5182 is highly selective for ERRγ,[2] consider performing control experiments with ERRγ knockout/knockdown cells if you suspect off-target effects are contributing to your phenotype. |
Data and Protocols
Summary of In Vitro and In Vivo Data
| Parameter | Value/Observation | Experimental Context | Reference |
| IC50 | 79 nM | Inhibition of ERRγ transcriptional activity | [1][2] |
| In Vitro Effect on Cell Proliferation | Dose-dependent reduction in PLC/PRF/5 hepatocellular carcinoma cells (0-20 µM) | Cancer cell proliferation assay | [2] |
| In Vivo Efficacy | 40 mg/kg daily (intraperitoneal injection) in mice | Inhibition of hepatic gluconeogenesis in diabetic mouse models | [2][3] |
| Effect on ERRγ Protein | Increased protein levels observed with 10 µM in AML12 cells and in vivo in mouse liver | Western blot analysis | [3][4] |
Experimental Protocols
1. Cell-Based ERRγ Activity Assay
-
Cell Line: 293T cells.
-
Protocol:
-
Transfect 293T cells with expression vectors for Gal4-ERRγ and a Gal4-Luciferase reporter gene.
-
Following transfection, treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a standard luciferase assay system.
-
A decrease in luciferase activity indicates the inverse agonist effect of GSK5182 on ERRγ transcriptional activity.
-
-
Reference: This is a standard method for assessing nuclear receptor activity, adapted from protocols described in the literature.[3]
2. In Vivo Study of Hepatic Gluconeogenesis
-
Animal Model: db/db mice or diet-induced obese mice.
-
Protocol:
-
Administer this compound at a dose of 40 mg/kg or vehicle control via intraperitoneal injection daily for a period of 25 to 30 days.
-
Monitor blood glucose levels regularly throughout the study.
-
At the end of the treatment period, sacrifice the animals and harvest liver tissue.
-
Analyze the expression of key gluconeogenic genes (e.g., PEPCK, G6Pase) in the liver lysates via qPCR or Western blot to determine the effect of GSK5182 on hepatic glucose production.
-
-
Reference: This protocol is based on in vivo studies demonstrating the anti-diabetic effects of GSK5182.[2]
Visual Guides
Caption: Troubleshooting logic for this compound experiments.
Caption: Dual mechanism of GSK5182 on ERRγ protein and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination | Semantic Scholar [semanticscholar.org]
- 6. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
Technical Support Center: (E/Z)-GSK5182 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of (E/Z)-GSK5182 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of the E and Z isomers of GSK5182. It is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[1] Its primary mechanism of action is the inhibition of the transcriptional activity of ERRγ, a constitutively active orphan nuclear receptor.[1] This inhibition can lead to downstream effects on cellular processes such as proliferation, metabolism, and survival.
Q2: In which research areas is this compound commonly used?
A2: this compound and its individual isomers are investigated in various research areas, including:
-
Oncology: Due to its ability to suppress cell proliferation and induce apoptosis in cancer cell lines, particularly in liver and breast cancer.[1]
-
Metabolic Diseases: For its role in regulating hepatic gluconeogenesis, making it a potential therapeutic agent for type 2 diabetes.
-
Bone Biology: It has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis, suggesting potential applications in treating bone resorption disorders.
Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?
A3: this compound is expected to exhibit dose-dependent cytotoxicity in sensitive cancer cell lines. This can manifest as:
-
Reduced cell proliferation and viability.
-
Induction of cell cycle arrest, often at the G1 phase.
-
Induction of apoptosis (programmed cell death).
-
Generation of reactive oxygen species (ROS) in some cancer types, such as hepatocellular carcinoma.[1]
Q4: How should this compound be prepared and stored for in vitro experiments?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain its stability and activity. Generally, stock solutions are stored at -20°C or -80°C.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or culture medium to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Lower than expected cytotoxicity | Insufficient incubation time. | Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. |
| Cell line resistance. | The target cell line may have low expression of ERRγ or possess intrinsic resistance mechanisms. Consider using a positive control compound known to be effective in your cell line. | |
| Compound degradation. | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Higher than expected cytotoxicity | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration without the compound). |
| Incorrect compound concentration. | Double-check all calculations and dilutions of the stock solution. | |
| Inconsistent dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range. |
| Cell clumping. | Ensure a single-cell suspension is achieved before and during seeding. |
Data Presentation
Table 1: Reported IC50 Values of GSK5182 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| ERRγ Reporter Assay | - | 79 | Reporter Gene Assay | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not explicitly stated, but showed dose-dependent reduction in proliferation up to 20 µM | Proliferation Assay | |
| Multiple Myeloma (RPMI8226) | Multiple Myeloma | 11,700 | Viability Assay | |
| Multiple Myeloma (MM1.S) | Multiple Myeloma | 24,870 | Viability Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a general guideline for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound cytotoxic signaling pathway.
References
(E/Z)-GSK5182 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of (E/Z)-GSK5182.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic mixture of the (E) and (Z) isomers of GSK5182. It is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ) with an IC₅₀ of 79 nM.[1][2] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[3][4] It has been shown to not interact with other nuclear receptors like ERRα or Estrogen Receptor α (ERα).[2] GSK5182 has also been observed to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. To prepare a stock solution, dissolve the solid compound in DMSO. Sonication or warming to 80°C can aid in dissolution.[2][5] For in vivo studies, specific solvent formulations are required, and it is recommended to prepare these solutions fresh on the day of use.[1]
Q4: Can I store the working solutions for my experiments?
It is highly recommended to prepare working solutions for in vivo experiments freshly and use them on the same day.[1] For in vitro stock solutions in DMSO, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Q5: What are the best practices for handling this compound?
This compound should be handled in a laboratory setting by qualified personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When handling the powdered form, care should be taken to avoid inhalation of dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solution concentration is too high.- Improper storage conditions. | - Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage). |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock and working solutions from the solid compound.- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
| Difficulty dissolving the compound | - Compound may have low solubility in the chosen solvent at room temperature. | - Use ultrasonication and/or gentle warming (up to 80°C for DMSO) to aid dissolution.[2] Ensure you are using a newly opened or anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.[2] |
| No observable effect in cell-based assays | - Incorrect concentration of the compound.- Insufficient incubation time.- Cell line is not sensitive to ERRγ inhibition. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Optimize the incubation time based on the experimental endpoint.- Confirm that your cell line expresses ERRγ and that the pathway is active. |
Data Presentation
Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[2][5] |
| 4°C | 2 years[2][6] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Solubility of GSK5182 in DMSO
| Concentration (mg/mL) | Molarity (mM) | Notes |
| 25 | 59.87 | Ultrasonic and warming to 80°C may be required.[2] |
| 60 | 143.7 | Sonication is recommended.[5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of a human hepatoma cell line, PLC/PRF/5.
-
Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound (e.g., 0-20 µM).[2]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Antidiabetic Study in db/db Mice
This protocol provides a general framework for evaluating the antidiabetic effects of GSK5182 in a mouse model of type 2 diabetes.
-
Animal Model: Use male db/db mice, a model for type 2 diabetes.
-
Compound Formulation: Prepare GSK5182 for intraperitoneal injection at a dose of 40 mg/kg.[2] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare the solution fresh daily.
-
Administration: Administer GSK5182 or the vehicle control via intraperitoneal injection once daily for a period of 25 to 30 days.[2]
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for further analysis, such as measuring plasma insulin (B600854) levels and assessing hepatic gluconeogenic gene expression.[3]
Visualizations
Caption: Mechanism of action of GSK5182 as an inverse agonist of ERRγ.
Caption: General experimental workflow for an in vitro cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Unexpected agonist-like effects of (E/Z)-GSK5182
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-GSK5182. The information addresses unexpected agonist-like effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is characterized as a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ) with an IC50 of 79 nM.[1][2][3][4] It is a racemic mixture of (E)-GSK5182 and (Z)-GSK5182 isomers.[1] GSK5182's primary function is to inhibit the transcriptional activity of ERRγ.[2][5] It has been shown to not interact with other nuclear receptors like ERRα or ERα.[2][3][4]
Q2: I'm observing an unexpected increase in ERRγ protein levels after treating my cells with GSK5182, which is supposed to be an inverse agonist. Is this a known phenomenon?
Yes, this is a documented "unexpected agonist-like effect." While GSK5182 acts as an inverse agonist by inhibiting the transcriptional activity of ERRγ, it paradoxically leads to an increase in ERRγ protein levels.[5][6][7][8] This has been observed in various cell lines, including AML12 mouse hepatocyte cells and 293T cells, as well as in vivo in the livers of mice treated with GSK5182.[5][8]
Q3: What is the molecular mechanism behind the GSK5182-induced increase in ERRγ protein levels?
The increase in ERRγ protein is a result of post-transcriptional stabilization. GSK5182 binds to ERRγ and induces a conformational change that inhibits the association of ERRγ with the E3 ligase Parkin.[5][6] This blockage of Parkin-mediated ubiquitination prevents the subsequent proteasomal degradation of ERRγ, leading to its accumulation in an inactive state.[5][9]
Q4: Can GSK5182 exhibit agonist-like effects in certain experimental contexts?
Yes. In studies related to osteoclast differentiation, GSK5182 has been observed to act in an agonistic manner.[10] Specifically, it was found that GSK5182 increased ERRγ protein levels and further accelerated the ERRγ-mediated suppression of the NF-κB promoter.[10] This highlights that the functional outcome of GSK5182 treatment can be context-dependent.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Suboptimal compound solubility.
-
Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[1] For working solutions, ensure proper dilution in your cell culture medium. If you observe precipitation, gentle warming and/or sonication can aid dissolution.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting Step: The effective concentration of GSK5182 can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Studies have used concentrations ranging from 1 µM to 20 µM.[2][5] Time-course experiments are also crucial, as significant protein level changes have been observed as early as 1 hour after treatment.[5]
-
-
Possible Cause 3: Cell line-specific responses.
-
Troubleshooting Step: The cellular context, including the expression levels of coactivators and corepressors, can influence the effects of GSK5182. Consider validating your findings in a different cell line to confirm that the observed effects are not cell-type specific.
-
Problem 2: Difficulty in interpreting immunoblotting results showing increased ERRγ protein.
-
Possible Cause: Misinterpretation of the "agonist-like" effect.
-
Troubleshooting Step: An increase in total ERRγ protein upon GSK5182 treatment is an expected, albeit counterintuitive, finding for an inverse agonist. To confirm the inverse agonist activity, you should assess the transcriptional activity of ERRγ. This can be done by measuring the mRNA levels of known ERRγ target genes (e.g., via qPCR) or by using a reporter assay with an ERRγ response element. You should observe a decrease in transcriptional activity despite the increase in total protein.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for ERRγ | 79 nM | [1][2][3][4] |
| In Vitro Concentration Range | 1 µM - 20 µM | [2][5] |
| In Vivo Dosage (mice) | 40 mg/kg/day (intraperitoneal injection) | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2]
-
Cell Seeding: Plate your cells of interest (e.g., 293T, AML12, or bone-marrow-derived macrophages) at an appropriate density and allow them to adhere overnight.
-
Treatment: The following day, dilute the GSK5182 stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing GSK5182. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours).[5][7]
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as immunoblotting for ERRγ protein levels or RNA extraction for qPCR analysis of ERRγ target genes.
Protocol 2: In Vivo Administration of GSK5182 in Mice
-
Animal Model: Use an appropriate mouse model (e.g., db/db mice or diet-induced obesity mice).[2]
-
Working Solution Preparation: Prepare a working solution for injection. For example, for a 40 mg/kg dose, a stock solution in DMSO can be diluted in a vehicle like corn oil or 20% SBE-β-CD in saline.[1] It is recommended to prepare fresh solutions daily.[1]
-
Administration: Administer GSK5182 via intraperitoneal injection daily for the duration of the experiment (e.g., 4 to 30 days).[2][5]
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver) for analysis, such as immunoblotting for ERRγ protein levels.[5]
Visualizations
Caption: Normal regulation of active ERRγ protein turnover and transcriptional activity.
Caption: Mechanism of GSK5182-induced stabilization and inactivation of ERRγ.
Caption: Workflow for confirming the dual effects of GSK5182.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination | Semantic Scholar [semanticscholar.org]
- 10. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
How to control for (E/Z)-GSK5182 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with (E/Z)-GSK5182.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a racemic mixture of (E) and (Z) isomers that acts as a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ).[1] Its IC50 value is approximately 79 nM.[1][2] The primary mechanism of action involves binding to the ligand-binding domain of ERRγ, which induces a conformational change. This change promotes the recruitment of corepressors (e.g., SMILE) and prevents the binding of coactivators (e.g., PGC-1α), leading to the inhibition of ERRγ's transcriptional activity.[3][4][5] Interestingly, GSK5182 has also been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation.[3][4][6]
Q2: What is the significance of this compound being a mix of isomers?
This compound is supplied as a mixture of its E (entgegen) and Z (zusammen) geometric isomers. While the specific biological activities of the individual isomers of GSK5182 have not been extensively reported, studies on its structural analog, tamoxifen, have shown that E and Z isomers can have significantly different biological activities and affinities for their target receptors.[7] The chemical name for GSK5182 has been reported as 4-[(Z)-1-[4-2-dimethylaminoethyloxy)phenyl]-hydroxy-2-phenylpent-1-enyl]phenol, which suggests the (Z)-isomer is the active component.[8] Therefore, variations in the E/Z ratio between different batches or due to experimental conditions could be a significant source of variability in experimental results.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared and stored as follows:
-
Solvent: Dissolve this compound in DMSO or ethanol. It is insoluble in water.
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them on the same day to minimize degradation and potential isomerization.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results Between Batches
Possible Cause: The ratio of (E) to (Z) isomers may differ between batches of this compound. Since the (Z)-isomer is likely the more active form, variations in its percentage can lead to inconsistent results.
Solutions:
-
Batch Consistency: If possible, use the same batch of this compound for the entirety of a study. If you must switch batches, it is crucial to perform a bridging experiment to compare the activity of the new batch with the old one.
-
Analytical Characterization: While challenging for a typical biology lab, collaborating with an analytical chemistry core facility to determine the E/Z ratio of each batch using techniques like HPLC or NMR can provide valuable information for data normalization.
-
Dose-Response Curves: Always perform a full dose-response curve for each new batch to determine the effective concentration for your specific experimental system.
Issue 2: Inconsistent Results Within the Same Batch
Possible Cause: The (E/Z) isomers may be susceptible to isomerization under certain experimental conditions, such as exposure to light or specific solvents.
Solutions:
-
Light Protection: Protect solutions of this compound from light by using amber vials or wrapping tubes in aluminum foil. Light can induce photoisomerization of similar compounds.
-
Solvent Consistency: Use the same solvent for preparing stock and working solutions throughout your experiments.
-
Fresh Dilutions: Prepare working dilutions immediately before use from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 3: Unexpected or Off-Target Effects
Possible Cause: While GSK5182 is reported to be highly selective for ERRγ, off-target effects can occur, especially at high concentrations. Additionally, one of the isomers may have a different off-target profile than the other.
Solutions:
-
Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or using cell lines that do not express ERRγ to identify ERRγ-independent effects.
-
Phenotypic Confirmation: Whenever possible, confirm key findings using a secondary method, such as siRNA-mediated knockdown of ERRγ, to ensure the observed effects are on-target.
Data Presentation
Table 1: Physicochemical and Experimental Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H35NO2 | [9] |
| Molecular Weight | 429.6 g/mol | [9] |
| IC50 for ERRγ | 79 nM | [1][2] |
| Solubility | Soluble in DMSO and Ethanol, Insoluble in Water | [1] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | [1][2] |
| In Vitro Concentration Range | 0 - 20 µM | [2] |
| In Vivo Dosage (mice) | 40 mg/kg (intraperitoneal injection) | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh serial dilution of this compound in the appropriate cell culture medium. Protect the solutions from light.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell proliferation assay, gene expression analysis (qPCR), or western blotting for target proteins.
Protocol 2: In Vivo Mouse Study (Example)
-
Animal Model: Use an appropriate mouse model for your research question (e.g., wild-type, disease model).
-
Compound Formulation: Prepare the this compound formulation for injection. A previously described formulation involves dissolving it in 30% polyethylene (B3416737) glycol 400 (PEG400) or DMSO.[6]
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the determined dose (e.g., 40 mg/kg).[2] Administer the vehicle solution to the control group.
-
Treatment Schedule: Follow the planned treatment schedule (e.g., daily injections for a specified number of days).
-
Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the study, collect tissues for downstream analysis such as histology, gene expression, or protein analysis.
Mandatory Visualization
Caption: ERRγ signaling pathway modulation by this compound.
Caption: A typical in vitro experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK5182 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Preventing precipitation of (E/Z)-GSK5182 in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of (E/Z)-GSK5182 in cell culture media. Following these recommendations will help ensure the accurate and effective use of this compound in your experiments.
Troubleshooting Guide: Preventing Precipitation
Issue: After adding this compound to my cell culture medium, I observe a precipitate, either immediately or after a few hours in the incubator.
Possible Causes & Solutions:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the culture medium.
-
Improper Dilution Technique: Adding a highly concentrated DMSO stock directly into the medium can cause the compound to crash out of solution.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media.[1][2]
-
Media Composition and Temperature: Components in the culture medium or temperature fluctuations can interact with the compound, leading to precipitation.[1]
To address these issues, please refer to the following experimental protocols and the troubleshooting workflow diagram below.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.[3][4]
-
Solvent Selection: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[2]
-
Reconstitution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: To ensure complete dissolution, vortex the solution for 10-20 seconds.[5] If precipitation is still visible, sonicate the solution or warm it in a 37°C water bath for approximately 5 minutes.[5][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][7][8]
Protocol 2: Dilution of this compound into Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.[5]
-
Intermediate Dilution (Recommended): To minimize rapid solvent exchange, first prepare an intermediate dilution of the stock solution in DMSO.[2] For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Prepare Culture Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate (or concentrated) stock solution dropwise.[1] For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Final Inspection: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₁NO₃ | [9] |
| Molecular Weight | 417.5 g/mol | [9] |
| IC₅₀ for ERRγ | 79 nM | [7][8] |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble) to 60 mg/mL (with sonication) | [9][10] |
| Solubility in Ethanol | 0.1-1 mg/mL (slightly soluble) | [9] |
| Recommended Final DMSO Concentration in Media | <0.5%, ideally <0.1% | [1][2][3] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [3][7][8] |
This compound Signaling Pathway
This compound is a selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), a constitutively active orphan nuclear receptor.[7][11] By binding to ERRγ, GSK5182 inhibits its transcriptional activity, which in turn affects various downstream signaling pathways involved in metabolism and cell proliferation.[11][12][13]
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[2][9]
Q2: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?
A2: If you are having difficulty dissolving the compound, you can try gentle warming in a 37°C water bath or sonication to aid dissolution.[5][6] MedChemExpress notes that for a concentration of 25 mg/mL in DMSO, ultrasonic and warming to 80°C may be required.[14]
Q3: Why is it important to keep the final DMSO concentration in the culture medium low?
A3: High concentrations of DMSO can be toxic to cells.[1] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize any potential cytotoxic effects.[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q4: Can I make serial dilutions of my this compound stock solution directly in my aqueous buffer or culture medium?
A4: It is generally not recommended to make initial serial dilutions directly in aqueous solutions, as this can cause the compound to precipitate.[2] It is best to perform initial serial dilutions in DMSO before adding the final diluted sample to your culture medium.[2]
Q5: I still see precipitation even after following all the recommended steps. What else can I do?
A5: If precipitation persists, it is possible that the concentration you are trying to achieve is above the compound's solubility limit in your specific culture medium. You can perform a solubility test by preparing a range of final concentrations to determine the maximum soluble concentration under your experimental conditions.[1] If the issue continues, consider trying a different basal media formulation, as interactions with media components can sometimes lead to precipitation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to (E/Z)-GSK5182 and GSK4716 in ERRγ Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of (E/Z)-GSK5182 and GSK4716, two prominent modulators of the Estrogen-Related Receptor Gamma (ERRγ). ERRγ, an orphan nuclear receptor, is a key regulator of cellular metabolism, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes the signaling pathways involved.
At a Glance: this compound vs. GSK4716
| Feature | This compound | GSK4716 |
| Modulation of ERRγ | Inverse Agonist | Agonist |
| Primary Effect | Inhibits ERRγ transcriptional activity | Activates ERRγ transcriptional activity |
| Potency | IC50: 79 nM for ERRγ[1][2] | EC50: 1.3 µM for ERRγ |
| Selectivity | Highly selective for ERRγ; does not interact with ERRα or ERα[1][2] | Selective for ERRβ/γ over ERRα and classical estrogen receptors[3] |
| Mechanism of Action | Stabilizes an inactive conformation of ERRγ, promoting co-repressor binding and inhibiting co-activator recruitment[4][5] | Promotes an active conformation of ERRγ, facilitating co-activator recruitment[6] |
| Effect on ERRγ Protein Stability | Increases ERRγ protein levels by inhibiting ubiquitination-mediated degradation[4][7] | Can induce the degradation of ERRγ in a dose-dependent manner[8] |
| Key Downstream Effects | Suppresses hepatic gluconeogenesis[1][9][10] | Induces expression of PGC-1α and genes for fatty acid oxidation and mitochondrial biogenesis[6] |
Quantitative Data Comparison
The following tables summarize the quantitative data regarding the potency and selectivity of this compound and GSK4716.
Table 1: Potency of ERRγ Modulators
| Compound | Assay Type | Parameter | Value | Target |
| This compound | Functional Assay | IC50 | 79 nM[1][2] | ERRγ |
| GSK4716 | Functional Assay | EC50 | 1.3 µM | ERRγ |
| GSK4716 | Functional Assay | IC50 | 2 µM[3] | ERRβ/γ |
Table 2: Selectivity Profile of ERRγ Modulators
| Compound | Selectivity for ERRγ | Cross-reactivity |
| This compound | High | Does not interact with ERRα or ERα[1][2] |
| GSK4716 | Moderate | Agonist activity at ERRβ; over 50-fold selective for ERRβ/γ compared to estrogen receptors[3] |
Signaling Pathways and Mechanisms of Action
This compound and GSK4716 exert opposing effects on ERRγ activity through distinct molecular mechanisms, leading to different downstream cellular responses.
This compound: The Inverse Agonist Pathway
This compound functions as an inverse agonist, meaning it reduces the constitutive activity of ERRγ. It binds to the ligand-binding pocket of ERRγ and induces a conformational change that promotes the recruitment of co-repressors, such as SMILE, while preventing the binding of co-activators like PGC-1α[4][5]. This leads to the transcriptional repression of ERRγ target genes. A unique characteristic of GSK5182 is its ability to stabilize the ERRγ protein by inhibiting its ubiquitination and subsequent proteasomal degradation[4][7]. This results in an accumulation of the inactive receptor in the cell. A key physiological outcome of GSK5182-mediated ERRγ inhibition is the suppression of hepatic gluconeogenesis, highlighting its potential as a therapeutic for type 2 diabetes[1][9][10].
GSK4716: The Agonist Pathway
In contrast, GSK4716 acts as an agonist, enhancing the transcriptional activity of ERRγ. Upon binding, it stabilizes an active conformation of the receptor, which facilitates the recruitment of co-activators, most notably PGC-1α[6]. The ERRγ/PGC-1α complex then binds to the promoter regions of target genes, leading to their increased expression. These target genes are heavily involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis[6]. Unlike GSK5182, GSK4716 can lead to the dose-dependent degradation of the ERRγ protein[8]. The activation of these metabolic pathways by GSK4716 suggests its potential in conditions characterized by mitochondrial dysfunction.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize ERRγ modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of a compound to ERRγ. It measures the disruption of the interaction between a fluorescently labeled tracer ligand and the receptor by a test compound.
Materials:
-
ERRγ Ligand Binding Domain (LBD), typically GST-tagged
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently labeled tracer ligand for ERRγ (Acceptor)
-
Test compounds (e.g., this compound, GSK4716)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a high concentration of a known binder).
-
Prepare a master mix of the ERRγ-LBD and the Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Add the ERRγ-LBD/antibody mix to each well of the assay plate.
-
Add the fluorescently labeled tracer ligand to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (FRET-sensitized acceptor emission).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERRγ.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for a GAL4-ERRγ-LBD fusion protein
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, GSK4716)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GAL4-ERRγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells with the compounds for 18-24 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
For inverse agonist activity (this compound), plot luminescence against the logarithm of the compound concentration and fit to a dose-response inhibition curve to determine the IC50.
-
For agonist activity (GSK4716), normalize the luminescence of treated cells to that of vehicle-treated cells and plot the fold-activation against the logarithm of the compound concentration to determine the EC50.
Conclusion
This compound and GSK4716 are powerful and distinct chemical tools for probing the function of ERRγ. As a highly potent and selective inverse agonist, this compound is invaluable for studies requiring the inhibition of ERRγ's constitutive activity and for investigating its role in processes such as hepatic gluconeogenesis. In contrast, GSK4716 serves as a selective agonist for ERRβ and ERRγ, making it a suitable tool for exploring the therapeutic potential of activating ERRγ-mediated metabolic pathways, including mitochondrial biogenesis and fatty acid oxidation. The choice between these two compounds will ultimately depend on the specific research question and the desired modulation of ERRγ activity. This guide provides the foundational information necessary for researchers to make an informed decision and to design and interpret experiments involving these important ERRγ modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK4716 - Applications - CAT N°: 17233 [bertin-bioreagent.com]
- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]
- 9. Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan nuclear receptor estrogen-related receptor γ (ERRγ) is key regulator of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (E/Z)-GSK5182 and Other ERRγ Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (E/Z)-GSK5182 with other notable Estrogen-Related Receptor gamma (ERRγ) inverse agonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to ERRγ and Inverse Agonists
Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis and hepatic gluconeogenesis. Unlike typical receptors, ERRγ is constitutively active, meaning it promotes gene transcription without the need for a natural ligand. Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. In the context of ERRγ, inverse agonists are valuable tools for studying its physiological functions and represent potential therapeutic agents for metabolic diseases and certain cancers.
This compound is a well-characterized, highly selective, and orally active ERRγ inverse agonist.[1][2] It is a racemic mixture of the (E) and (Z) isomers. This guide compares this compound with other known ERRγ inverse agonists: DY40, compound 15g, 4-hydroxytamoxifen (B85900) (4-OHT), and diethylstilbestrol (B1670540) (DES).
Quantitative Comparison of ERRγ Inverse Agonists
The following table summarizes the key quantitative data for the selected ERRγ inverse agonists. It is important to note that the potency values (IC50/EC50) can vary depending on the specific assay conditions.
| Compound | Type | IC50/EC50 (ERRγ) | Selectivity Profile | Reference |
| This compound | Racemic mixture of (E) and (Z) isomers | 79 nM (IC50) | Highly selective for ERRγ over ERRα and ERα.[2][3] | [1][2] |
| DY40 (Compound 4a) | Synthetic small molecule | 10 nM (IC50) | Potent ERRγ inverse agonist; also shows activity on ERRβ. | [4] |
| Compound 15g | Synthetic small molecule | 440 nM (IC50) | Excellent selectivity over ERRα (>10 µM), ERRβ (>10 µM), and ERα (10 µM).[5] | [5][6] |
| 4-Hydroxytamoxifen (4-OHT) | Tamoxifen metabolite | 50 nM (EC50, coactivator disruption assay); 35 nM (Kd, direct binding assay) | Binds to ERRγ and ERRβ; also a well-known selective estrogen receptor modulator (SERM). | [7] |
| Diethylstilbestrol (DES) | Synthetic nonsteroidal estrogen | 700 nM (EC50, coactivator disruption assay) | Binds to ERRγ and ERRβ; also a potent estrogen receptor agonist. | [7] |
Mechanism of Action and Downstream Effects
ERRγ inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change that prevents the recruitment of coactivators, thereby repressing the constitutive transcriptional activity of ERRγ.
This compound has been shown to not only inhibit the transcriptional activity of ERRγ but also to increase the protein stability of the receptor by inhibiting its ubiquitination.[8][9] This leads to an accumulation of inactive ERRγ, further contributing to the suppression of its downstream signaling.
4-Hydroxytamoxifen (4-OHT) , a well-known selective estrogen receptor modulator (SERM), also acts as an inverse agonist for ERRγ.[7] Its mechanism of action on ERRγ is similar to GSK5182, involving the disruption of coactivator binding. However, its activity is not exclusive to ERRγ, which is a critical consideration for its use as a specific research tool.
DY40 is highlighted as a particularly potent ERRγ inverse agonist based on its low nanomolar IC50 value in a cell-based reporter gene assay.[4]
Compound 15g is a promising inverse agonist with excellent selectivity, which is advantageous for minimizing off-target effects in experimental systems.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common assays used to characterize ERRγ inverse agonists.
ERRγ Reporter Gene Assay
This cell-based assay is used to measure the ability of a compound to inhibit the transcriptional activity of ERRγ.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ERRγ response elements (ERREs). Cells are co-transfected with plasmids expressing ERRγ and the reporter construct. In the presence of an inverse agonist, the constitutive activity of ERRγ is suppressed, leading to a decrease in the expression of the reporter gene, which can be quantified by measuring the luciferase activity.
Example Protocol Outline:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are seeded in multi-well plates and co-transfected with an ERRγ expression vector and a luciferase reporter plasmid containing ERREs using a transfection reagent like Lipofectamine. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of the test compounds (e.g., GSK5182, DY40) or vehicle control.
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay
This assay determines the affinity of a compound for the ERRγ ligand-binding domain.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERRγ protein. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding.
Example Protocol Outline:
-
Preparation of ERRγ: The ligand-binding domain of ERRγ is expressed and purified.
-
Binding Reaction: A constant concentration of a radiolabeled ligand known to bind ERRγ (e.g., [3H]-4-OHT) is incubated with the purified ERRγ protein in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like size-exclusion chromatography or filter binding assays.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the ERRγ signaling pathway and the experimental workflows.
Caption: ERRγ Signaling Pathway and Inverse Agonist Inhibition.
Caption: Workflow for an ERRγ Reporter Gene Assay.
Conclusion
This compound is a potent and selective ERRγ inverse agonist that serves as a valuable research tool. When selecting an ERRγ inverse agonist, researchers should consider factors such as potency, selectivity, and the specific experimental context. For studies requiring high potency, DY40 may be a suitable choice, although its activity on ERRβ should be noted. For applications demanding high selectivity to minimize off-target effects, compound 15g presents a strong alternative. 4-OHT and DES, while effective at inhibiting ERRγ, have significant activities on estrogen receptors, which may confound results in certain experimental systems. The unique mechanism of this compound involving the stabilization of the inactive receptor provides an additional layer of regulation that may be of interest for specific research questions. Careful consideration of these factors will enable the selection of the most appropriate ERRγ inverse agonist for advancing our understanding of this important nuclear receptor.
References
- 1. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inverse agonists of estrogen-related receptors ERRγ and ERRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Selective ERRγ Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of (E/Z)-GSK5182 for Estrogen-Related Receptors α and β
For researchers engaged in the study of metabolic diseases, cancer, and cellular energy homeostasis, the precise modulation of Estrogen-Related Receptors (ERRs) presents a significant therapeutic opportunity. Among the small molecules developed to target this family of orphan nuclear receptors, (E/Z)-GSK5182 has emerged as a key chemical probe. This guide provides a detailed comparison of the selectivity profile of this compound against ERRα and ERRβ, supported by experimental data and methodologies, to aid researchers in making informed decisions for their investigations.
Selectivity Profile: A Comparative Analysis
To provide a clearer context for the selectivity of GSK5182, this guide includes a comparison with other well-characterized ERR modulators: XCT-790, a known selective inverse agonist of ERRα, and DY131, a selective agonist for ERRβ and ERRγ.
Table 1: Comparative Activity of ERR Modulators
| Compound | Target Receptor | Mode of Action | IC50 / EC50 |
| This compound | ERRγ | Inverse Agonist | IC50: 79 nM [1] |
| ERRα | Inverse Agonist | No significant activity[1][5] | |
| ERRβ | Inverse Agonist | > 10 µM[4] | |
| XCT-790 | ERRα | Inverse Agonist | IC50: 0.37 µM [6] |
| ERRγ | Inverse Agonist | Inactive[6] | |
| ERRβ | Inverse Agonist | Inactive[6] | |
| DY131 | ERRβ | Agonist | EC50: 130 - 698 nM [7] |
| ERRγ | Agonist | Active (EC50 in similar range to ERRβ)[7] | |
| ERRα | Agonist | Minimal activity up to 30 µM[7] |
Visualizing Selectivity: GSK5182 Interaction Profile
The following diagram illustrates the established selectivity of this compound, highlighting its potent inverse agonism on ERRγ and its negligible effect on ERRα and ERRβ.
Caption: GSK5182 selectively targets ERRγ with high potency.
Experimental Methodologies
The determination of the selectivity and potency of compounds like GSK5182 relies on robust and sensitive experimental assays. The two primary methods employed are LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays and luciferase reporter gene assays.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This in vitro assay is designed to measure the ability of a test compound to either promote (agonist) or disrupt (inverse agonist) the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a fluorescently labeled coactivator peptide.
Workflow:
Caption: Workflow of a LanthaScreen™ TR-FRET coactivator assay.
Protocol Outline:
-
Reagent Preparation: All reagents, including the terbium-labeled anti-GST antibody, GST-tagged ERR LBD, fluorescein-labeled coactivator peptide, and serial dilutions of the test compound, are prepared in a specific assay buffer.[8][9]
-
Assay Assembly: The GST-tagged ERR LBD is incubated with the test compound in a microplate well. Subsequently, a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is added.[10]
-
Incubation: The plate is incubated at room temperature for a defined period (typically 1-4 hours) to allow the binding interactions to reach equilibrium.[11]
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The terbium donor is excited at approximately 340 nm, and emissions are measured at both 495 nm (terbium) and 520 nm (fluorescein) after a time delay to reduce background fluorescence.[8][11]
-
Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. For an inverse agonist like GSK5182, an increase in concentration will disrupt the constitutive interaction between the ERR LBD and the coactivator, leading to a decrease in the TR-FRET signal. The IC50 value is determined by plotting the emission ratio against the compound concentration.[10]
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a test compound.
Workflow:
Caption: Workflow of a luciferase reporter gene assay.
Protocol Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one that expresses the ERR of interest (e.g., ERRα or ERRβ) and a reporter plasmid. The reporter plasmid contains a promoter with ERR response elements (ERREs) driving the expression of the luciferase gene.[12][13]
-
Compound Treatment: The transfected cells are plated and then treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow the compound to modulate ERR activity and consequently, luciferase gene expression.[14]
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.[13]
-
Luminometry: The cell lysate is mixed with a luciferin (B1168401) substrate solution. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light. The intensity of this light is measured using a luminometer.[15]
-
Data Analysis: For a constitutively active receptor like ERR, an inverse agonist such as GSK5182 will decrease the basal level of luciferase expression in a dose-dependent manner. The IC50 is calculated from the resulting dose-response curve.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DY131 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Luciferase Assay System Protocol [promega.com]
- 15. content.abcam.com [content.abcam.com]
Validating (E/Z)-GSK5182 Target Engagement: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using siRNA-mediated gene knockdown to validate the target engagement of (E/Z)-GSK5182, a selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ). We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation methods to assist researchers in designing robust target validation studies.
Introduction to this compound and the Importance of Target Validation
This compound is a potent and selective inverse agonist of Estrogen-Related Receptor Gamma (ERRγ), a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes, including metabolic diseases and cancer. Validating that the pharmacological effects of GSK5182 are a direct consequence of its interaction with ERRγ is a critical step in preclinical drug development. siRNA-mediated knockdown of the target protein provides a powerful genetic approach to mimic the pharmacological inhibition, thereby confirming on-target activity and minimizing the risk of off-target effects.
Comparison of Target Validation Methods: siRNA vs. Alternatives
While siRNA is a widely used and effective tool for target validation, other methods can also provide valuable insights into drug-target engagement. This section compares siRNA with two alternative techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.
| Feature | siRNA-mediated Knockdown | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Post-transcriptional gene silencing leading to reduced protein expression. | Ligand binding stabilizes the target protein against thermal denaturation. | A photoreactive drug analog forms a covalent bond with the target protein upon UV irradiation. |
| Information Provided | Phenotypic and molecular consequences of target protein depletion. | Direct evidence of physical binding between the drug and the target protein in a cellular context. | Direct identification of the drug's binding partner(s) and potential off-targets. |
| Advantages | - High specificity. - Relatively straightforward and widely accessible technique. - Allows for the study of long-term effects of target depletion. | - No need for compound modification. - Can be performed in intact cells and tissues. - Provides a quantitative measure of target engagement. | - Provides direct evidence of binding. - Can identify novel targets and binding sites. |
| Disadvantages | - Potential for off-target effects. - Incomplete knockdown can lead to ambiguous results. - Transient effect unless stable shRNA lines are generated. | - Requires a specific antibody for the target protein. - Not all proteins show a clear thermal shift. - Can be technically challenging to optimize. | - Requires chemical synthesis of a modified drug analog. - UV irradiation can cause cellular damage. - Can be difficult to identify the labeled protein. |
Experimental Data: Side-by-Side Comparison of this compound and ERRγ siRNA
The following tables summarize experimental data from studies in hepatocellular carcinoma (HCC) cells, comparing the effects of GSK5182 treatment and ERRγ siRNA-mediated knockdown on various cellular and molecular endpoints.
Table 1: Effect on Cell Proliferation and Cell Cycle
| Treatment | Cell Line | Assay | Result | Reference |
| This compound (10 µM) | PLC/PRF/5 | Cell Counting | Significant reduction in cell proliferation. | [1] |
| ERRγ siRNA | PLC/PRF/5 | Cell Counting | Significant reduction in cell proliferation. | [1] |
| This compound (10 µM) | PLC/PRF/5 | Flow Cytometry | G1 phase cell cycle arrest. | [1] |
| ERRγ siRNA | PLC/PRF/5 | Flow Cytometry | G1 phase cell cycle arrest. | [1] |
Table 2: Effect on Cell Cycle Regulatory Proteins
| Treatment | Cell Line | Protein | Change in Protein Level | Reference |
| This compound (10 µM) | PLC/PRF/5 | p21 | Increased | [1] |
| ERRγ siRNA | PLC/PRF/5 | p21 | Increased | [1] |
| This compound (10 µM) | PLC/PRF/5 | p27 | Increased | [1] |
| ERRγ siRNA | PLC/PRF/5 | p27 | Increased | [1] |
| This compound (10 µM) | PLC/PRF/5 | Phospho-Rb | Decreased | [1] |
| ERRγ siRNA | PLC/PRF/5 | Phospho-Rb | Decreased | [1] |
Table 3: Effect on ERRγ mRNA and Downstream Target Gene Expression
| Treatment | Cell Line | Gene | Change in mRNA Expression | Reference |
| This compound (12 µM) | BCPAP | ERRγ | No significant change | [2] |
| This compound (25 µM) | BCPAP | ERRγ | Decreased | [2] |
| This compound | Bone-marrow-derived macrophages | ERRγ | Increased (dose-dependent) | [3] |
| This compound | Primary cultured chondrocytes | MMP-3 | Decreased (in response to IL-1β, IL-6, or TNF-α) | |
| This compound | Primary cultured chondrocytes | MMP-13 | Decreased (in response to IL-1β, IL-6, or TNF-α) |
Experimental Protocols
ERRγ siRNA Transfection in PLC/PRF/5 Cells
This protocol is adapted for the transfection of siRNA targeting ERRγ in the PLC/PRF/5 human liver cancer cell line.[4]
Materials:
-
PLC/PRF/5 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
ERRγ-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Sterile microcentrifuge tubes
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed PLC/PRF/5 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Complex Preparation:
-
For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM in a microcentrifuge tube. Mix gently and incubate for 5 minutes at room temperature.
-
In a separate tube, dilute 1 µL of 20 µM siRNA (ERRγ-specific or non-targeting control) in 50 µL of Opti-MEM.
-
Combine the diluted siRNA with the diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 400 µL of Opti-MEM to the 100 µL of siRNA-lipid complex.
-
Add the 500 µL of transfection mixture dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete growth medium to each well.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for protein knockdown, cell-based assays).
-
Visualizations
ERRγ Signaling Pathway
Caption: Simplified signaling pathway of ERRγ and points of intervention by this compound and siRNA.
Experimental Workflow for Target Validation
References
- 1. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 4. assets.fishersci.com [assets.fishersci.com]
A Comparative Efficacy Analysis of (E/Z)-GSK5182 and 4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (E/Z)-GSK5182 and 4-hydroxytamoxifen (B85900), focusing on their mechanisms of action, binding affinities, and effects on relevant signaling pathways. The information is supported by experimental data to aid in research and development decisions.
Introduction
This compound is a synthetic small molecule developed as a selective inverse agonist for the Estrogen-Related Receptor gamma (ERRγ). It is structurally analogous to 4-hydroxytamoxifen (4-OHT), the active metabolite of the widely used breast cancer therapeutic, tamoxifen. While both compounds interact with ERRγ, their selectivity profiles and primary targets differ, leading to distinct biological activities. This guide aims to delineate these differences through a comparative analysis of their performance based on available experimental data.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and anti-proliferative activities of this compound and 4-hydroxytamoxifen.
Table 1: Comparative Binding Affinities
| Compound | Target | Metric | Value | Reference |
| This compound | ERRγ | IC50 | 79 nM | [1] |
| ERα | - | 25-fold lower affinity than for ERRγ | [2] | |
| 4-Hydroxytamoxifen | ERRγ | Kd | 35 nM | [3] |
| ERRγ | Binding Affinity | Micromolar (µM) range | [1] | |
| ERα | IC50 vs. [3H]estradiol | 3.3 nM | [4] |
Table 2: Anti-Proliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)
| Compound | Metric | Value | Reference |
| 4-Hydroxytamoxifen | IC50 (96h treatment) | 3.2 µM | [5] |
| This compound | IC50 | Data not available |
Note: While both compounds are expected to inhibit the proliferation of ER-positive breast cancer cells, direct comparative data for this compound in this cell line is not currently available in the cited literature.
Mechanism of Action and Signaling Pathways
4-Hydroxytamoxifen (4-OHT) is a Selective Estrogen Receptor Modulator (SERM). Its primary mechanism involves competitive binding to Estrogen Receptors α (ERα) and β (ERβ). In breast tissue, this binding antagonizes the proliferative effects of estrogen by inducing a conformational change in the receptor that favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes. Additionally, 4-OHT has been identified as an inverse agonist of ERRγ, leading to the inhibition of its constitutive transcriptional activity.[2][3]
This compound , as a 4-hydroxytamoxifen analog, was specifically designed to be a more selective and potent inverse agonist of ERRγ.[1] Its primary mechanism is the inhibition of ERRγ's transcriptional activity, which is involved in various cellular processes, including hepatic gluconeogenesis and osteoclast differentiation.[6] GSK5182 has been shown to have a significantly lower affinity for ERα compared to ERRγ, suggesting a more targeted engagement of the ERRγ pathway.[2]
Figure 1: Simplified signaling pathway of 4-Hydroxytamoxifen.
Figure 2: Simplified signaling pathway of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to compare the efficacy of this compound and 4-hydroxytamoxifen.
Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Kd or Ki) of this compound and 4-hydroxytamoxifen for a specific receptor (e.g., ERRγ, ERα).
Materials:
-
Recombinant human ERRγ or ERα protein
-
Radioligand (e.g., [3H]4-hydroxytamoxifen)
-
Test compounds: this compound and 4-hydroxytamoxifen
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the recombinant receptor and the radioligand are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled test compounds (this compound or 4-hydroxytamoxifen) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
Objective: To assess and compare the anti-proliferative effects of this compound and 4-hydroxytamoxifen on a relevant cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium and supplements
-
Test compounds: this compound and 4-hydroxytamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound or 4-hydroxytamoxifen.
-
After a specified incubation period (e.g., 96 hours), the MTT solution is added to each well.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved using a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Figure 3: A logical workflow for the comprehensive evaluation of this compound and 4-hydroxytamoxifen.
Conclusion
This compound and 4-hydroxytamoxifen, while structurally related, exhibit distinct pharmacological profiles. 4-hydroxytamoxifen acts as a SERM with high affinity for both ERα/β and also functions as an inverse agonist for ERRγ. In contrast, this compound was developed as a more selective and potent inverse agonist for ERRγ, with demonstrably lower affinity for ERα. This difference in selectivity suggests that this compound may offer a more targeted approach for modulating pathways regulated by ERRγ, potentially with a different therapeutic and side-effect profile compared to the broader activity of 4-hydroxytamoxifen. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and selectivity in various in vitro and in vivo models.
References
- 1. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]
- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E/Z)-GSK5182 and Alternative Ligands for Estrogen-Related Receptor Gamma (ERRγ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the inverse agonist (E/Z)-GSK5182 for the Estrogen-Related Receptor Gamma (ERRγ), a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes, including metabolism, inflammation, and cancer.[1][2] The performance of GSK5182 is evaluated against a panel of alternative ERRγ modulators, including other inverse agonists and agonists. This analysis is supported by quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in the selection and development of targeted therapeutics.
Ligand Binding Affinity Comparison
The binding affinities of this compound and other selected compounds for ERRγ have been determined using various biochemical and cellular assays. The data, summarized in the table below, highlight the varying potencies and modes of action of these molecules.
| Compound | Type | Assay Type | Parameter | Value (nM) |
| This compound | Inverse Agonist | TR-FRET | IC50 | 79[3][4] |
| Radioligand Binding | IC50 | 110 | ||
| 4-Hydroxytamoxifen (4-OHT) | Inverse Agonist | Radioligand Binding | Kd | 35[5][6] |
| Competition Binding | Ki | 75[5] | ||
| FRET Assay | EC50 | 50[7] | ||
| DN200434 | Inverse Agonist | Functional Assay | IC50 | 6[8][9] |
| DY131 | Agonist | Cell-based Assay | EC50 | 54 - 62[10] |
| GSK4716 | Agonist | FRET Assay | EC50 | 1300 |
Table 1: Comparison of Binding Affinities of Selected Ligands for ERRγ. This table summarizes the reported binding affinities (IC50, Kd, Ki, and EC50 values) of GSK5182 and alternative compounds for the ERRγ nuclear receptor, as determined by various experimental assays.
Experimental Protocols
The determination of ligand binding affinity for nuclear receptors like ERRγ relies on robust and sensitive experimental techniques. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay (Competition Format)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Preparation of Receptor: The ligand-binding domain (LBD) of human ERRγ is expressed and purified.
-
Radioligand: A tritiated form of a known high-affinity ligand, such as [3H]4-hydroxytamoxifen, is used.[5]
-
Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.
-
Incubation: A constant concentration of the ERRγ LBD and the radioligand are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The mixture is passed through a filter membrane that retains the receptor-ligand complex. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format measures the proximity of a fluorescently labeled coactivator peptide to a terbium-labeled antibody bound to a GST-tagged ERRγ LBD.
-
Reagents:
-
GST-tagged ERRγ LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore).[1]
-
Test compounds.
-
-
Assay Procedure:
-
The test compound is serially diluted in an appropriate assay buffer.
-
The GST-ERRγ LBD is incubated with the test compound.
-
A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is added.
-
-
Measurement: After an incubation period, the plate is read in a TR-FRET-compatible microplate reader. The instrument excites the terbium donor at ~340 nm and measures emission at both ~490 nm (terbium) and ~520 nm (fluorescein).[2]
-
Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. For an inverse agonist like GSK5182, an increase in its concentration will disrupt the interaction between ERRγ and the coactivator peptide, leading to a decrease in the FRET signal. The IC50 value is determined from the dose-response curve.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of ERRγ in response to a test compound.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T) is cultured.
-
Cells are co-transfected with two plasmids:
-
An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the ERRγ LBD.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: For an inverse agonist, a dose-dependent decrease in luciferase activity will be observed. The IC50 value, representing the concentration at which the compound inhibits 50% of the constitutive ERRγ activity, is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by ERRγ and a typical experimental workflow for assessing ligand binding.
Conclusion
This compound is a potent and selective inverse agonist of ERRγ, demonstrating nanomolar efficacy in various binding and functional assays. Its inhibitory activity on ERRγ-mediated signaling pathways, such as hepatic gluconeogenesis and matrix metalloproteinase expression, underscores its therapeutic potential in metabolic disorders and inflammatory conditions like osteoarthritis.[2] The comparative data presented herein for GSK5182 and other ERRγ modulators, including 4-hydroxytamoxifen, DN200434, DY131, and GSK4716, provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the estrogen-related receptor gamma. The detailed experimental protocols offer a foundation for the in-house evaluation of these and other compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Orphan nuclear receptor estrogen-related receptor γ (ERRγ) is key regulator of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The emerging role of oestrogen-related receptor γ as a regulator of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E/Z)-GSK5182 Cross-reactivity with Nuclear Receptors
(E/Z)-GSK5182 , a synthetic small molecule, has been identified as a potent and highly selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[1][2] Its efficacy and specificity make it a valuable tool for researchers studying the physiological and pathological roles of ERRγ, particularly in metabolism, oncology, and endocrinology. This guide provides a comparative overview of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
High Selectivity for ERRγ
This compound demonstrates a remarkable selectivity for ERRγ over other nuclear receptors, including its closely related isoforms ERRα and ERRβ, as well as the Estrogen Receptor alpha (ERα).[1][3] This high degree of selectivity is crucial for elucidating the specific functions of ERRγ without the confounding effects of off-target interactions.
Quantitative Comparison of Binding Affinities and Functional Activity
The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for ERRγ, which are significantly lower than those for other tested nuclear receptors. The IC50 value for GSK5182 against ERRγ is consistently reported to be approximately 79 nM.[1][2] Biophysical analysis using surface plasmon resonance spectroscopy has confirmed a high-affinity direct interaction between GSK5182 and the ERRγ ligand-binding domain, with a dissociation constant (Kd) of 65 nM.
While comprehensive screening data against a full panel of nuclear receptors is not publicly available, studies on analogous compounds and direct comparisons with closely related receptors underscore the selectivity of GSK5182. For instance, GSK5182 exhibits a 25-fold higher binding affinity for ERRγ compared to ERα.[4][5]
Below is a summary of the available quantitative and qualitative data on the cross-reactivity of GSK5182 and a comparable selective inverse agonist, compound 15g.[3]
| Nuclear Receptor | This compound Activity | Compound 15g IC50 (µM)[3] |
| ERRγ | IC50 = 79 nM [1][2] | 0.44 |
| ERRα | No significant interaction reported[1][6] | >10 |
| ERRβ | No significant interaction reported[6] | >10 |
| ERα | 25-fold lower affinity than for ERRγ[4][5] | 10 |
| Thyroid Hormone Receptor α (TRα) | No significant interaction reported[6] | Not Reported |
| Liver X Receptor α (LXRα) | No significant interaction reported[6] | Not Reported |
| Glucocorticoid Receptor (GR) | No significant interaction reported[6] | Not Reported |
| Peroxisome Proliferator-Activated Receptors (PPARs) | No significant interaction reported[6] | Not Reported |
Experimental Protocols
The determination of the cross-reactivity and selectivity of this compound involves several key experimental assays. The following are detailed methodologies for two primary types of assays used in these evaluations.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding pocket of a nuclear receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for various nuclear receptors.
Methodology:
-
Receptor Preparation: The ligand-binding domains (LBDs) of the nuclear receptors of interest (e.g., ERRγ, ERRα, ERα) are expressed and purified.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, EDTA, and other stabilizing agents.
-
Radioligand: A specific radiolabeled ligand for the receptor being tested is used (e.g., ³H-estradiol for ERα).
-
Competition Reaction: A constant concentration of the purified receptor LBD and the corresponding radioligand are incubated with increasing concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from the unbound radioligand using methods such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To assess the functional effect of this compound on the transcriptional activity of various nuclear receptors.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Plasmids:
-
Expression Vector: A plasmid containing the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences for the fusion protein).
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Transfection: The cells are co-transfected with the expression, reporter, and internal control vectors.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound. For antagonist/inverse agonist assays, cells are also treated with a known agonist for the receptor being tested.
-
Incubation: Cells are incubated for 24-48 hours to allow for changes in reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activities of the primary and internal control reporters are measured using a luminometer or spectrophotometer.
-
Data Analysis: The primary reporter activity is normalized to the internal control activity. The results are expressed as fold activation or percent inhibition of the agonist response. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of ERRγ and the general workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Mechanism of GSK5182 action on the ERRγ signaling pathway.
Caption: Workflow for assessing the cross-reactivity of GSK5182.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]
- 6. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inverse Agonist Activity of (E/Z)-GSK5182: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E/Z)-GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ), with other relevant compounds. Experimental data is presented to objectively demonstrate its performance, supported by detailed protocols for key assays.
Comparative Analysis of ERRγ Modulators
This compound distinguishes itself as a highly selective inverse agonist of ERRγ. Its efficacy is highlighted when compared to other known modulators of this nuclear receptor. The following table summarizes the key quantitative data for this compound and comparator compounds.
| Compound | Target(s) | Activity | IC50 / EC50 | Selectivity |
| This compound | ERRγ | Inverse Agonist | 79 nM | High selectivity over ERRα and ERα |
| 4-Hydroxytamoxifen (4-OHT) | ERα, ERRγ | Antagonist/Inverse Agonist | μM range for ERRγ | Binds to both ERα and ERRγ |
| GSK4716 | ERRγ | Agonist | - | Selective for ERRγ |
Mechanism of Action: Inhibition of ERRγ Transcriptional Activity
This compound exerts its inverse agonist activity by binding to the ligand-binding domain of ERRγ. This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of coactivators, such as PGC-1α, that are essential for the transcriptional activation of target genes. This leads to a dose-dependent decrease in the constitutive activity of ERRγ.
dot
Caption: ERRγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterization
The inverse agonist activity of this compound can be confirmed through a series of in vitro experiments. A typical workflow involves a primary screen using a reporter assay, followed by secondary assays to analyze the effect on target gene and protein expression.
dot
Silencing the Orphan Receptor: A Comparative Guide to ERRγ Inhibition via siRNA Knockdown and (E/Z)-GSK5182
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent methods for inhibiting the function of the orphan nuclear receptor, Estrogen-Related Receptor gamma (ERRγ): small interfering RNA (siRNA) knockdown and pharmacological inhibition with the inverse agonist (E/Z)-GSK5182. This analysis is supported by experimental data on their effects on cell proliferation and cell cycle regulation.
This guide will delve into the quantitative effects of both methodologies, provide detailed experimental protocols for their application, and visualize the underlying signaling pathways and experimental workflows.
Performance Comparison: siRNA vs. This compound
Both siRNA-mediated knockdown and GSK5182 treatment have been shown to effectively inhibit ERRγ function, leading to similar phenotypic outcomes, particularly in the context of cancer cell proliferation. The primary mechanism of action involves the upregulation of cyclin-dependent kinase inhibitors p21 and p27, resulting in G1 phase cell cycle arrest.[1][2]
Below are tables summarizing the quantitative effects of both treatments on cell proliferation and the expression of key cell cycle regulatory proteins in PLC/PRF/5 hepatocellular carcinoma cells, based on published data.[2]
Table 1: Effect on Cell Proliferation
| Treatment | Target | Concentration/Dose | Duration | Proliferation Inhibition (%) |
| siRNA-ERRγ | ERRγ mRNA | Not specified | 4 days | ~40-50% |
| This compound | ERRγ protein | 10 µM | 4 days | ~40-50% |
| This compound | ERRγ protein | 20 µM | 4 days | ~60-70% |
Note: Proliferation inhibition percentages are estimated from graphical data presented in Kim et al., 2016.[2]
Table 2: Effect on Cell Cycle Regulatory Proteins
| Treatment | Target | Concentration/Dose | Duration | p21 Protein Expression (Fold Change) | p27 Protein Expression (Fold Change) |
| siRNA-ERRγ | ERRγ mRNA | Not specified | Not specified | ~2.0 - 2.5 | ~1.5 - 2.0 |
| This compound | ERRγ protein | 10 µM | 24 hours | ~1.5 - 2.0 | ~1.5 - 2.0 |
| This compound | ERRγ protein | 20 µM | 24 hours | ~2.5 - 3.0 | ~2.0 - 2.5 |
Note: Fold changes are estimated from western blot band intensities presented in Kim et al., 2016, and are semi-quantitative.[2]
Experimental Protocols
siRNA-Mediated Knockdown of ERRγ
This protocol is a general guideline for the transient knockdown of ERRγ in cultured mammalian cells. Optimization may be required for specific cell lines.
Materials:
-
ERRγ-specific siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA duplex (ERRγ-specific or non-targeting control) into 100 µL of serum-free medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-Transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Assay: Incubate for an additional 24-72 hours before assaying for gene knockdown and phenotypic effects.
Pharmacological Inhibition with this compound
This protocol outlines the treatment of cultured cells with the ERRγ inverse agonist, GSK5182.
Materials:
-
This compound (stock solution typically in DMSO)
-
Complete growth medium
-
Cells to be treated
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Prepare the desired final concentration of GSK5182 by diluting the stock solution in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing GSK5182 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-96 hours) at 37°C in a CO2 incubator.
-
Assay: Following incubation, cells can be harvested for analysis of gene/protein expression or subjected to functional assays. GSK5182 has been shown to be effective at concentrations between 10 µM and 20 µM for inhibiting cell proliferation.[2][3]
Visualizing the Mechanisms
ERRγ Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the signaling pathway through which ERRγ inhibition, either by siRNA or GSK5182, leads to cell cycle arrest. Inhibition of ERRγ results in the upregulation of p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs), preventing the phosphorylation of retinoblastoma protein (pRb) and halting the cell cycle at the G1 phase.
Caption: ERRγ inhibition leads to G1-S cell cycle arrest.
Experimental Workflow for Comparison
This diagram outlines a typical experimental workflow for comparing the effects of ERRγ siRNA and GSK5182 on a cellular phenotype such as proliferation.
Caption: Workflow for comparing ERRγ inhibition methods.
References
- 1. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (E/Z)-GSK5182 and DY131 on Estrogen-Related Receptor Gamma (ERRγ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent modulators of the orphan nuclear receptor ERRγ: (E/Z)-GSK5182, primarily characterized as an inverse agonist, and DY131, known as an agonist. This document synthesizes experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Introduction to ERRγ and its Modulators
Estrogen-Related Receptor Gamma (ERRγ) is a constitutively active orphan nuclear receptor that plays a crucial role in regulating gene networks involved in cellular energy metabolism, including mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. Its constitutive activity makes it a compelling therapeutic target for a range of metabolic diseases, cancers, and other disorders. The modulation of ERRγ activity by small molecules offers a promising avenue for therapeutic intervention. This guide focuses on a comparative analysis of this compound and DY131, two well-characterized synthetic ligands that exhibit opposing effects on ERRγ activity.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and DY131 based on available experimental data. It is important to note that direct side-by-side comparisons in the same study are limited, and thus values are compiled from various sources.
| Parameter | This compound | DY131 | Reference(s) |
| Primary Activity on ERRγ | Inverse Agonist | Agonist | [1][2],[3] |
| IC50 / EC50 | IC50: 79 nM | EC50 range: 130 - 698 nM (for ERRβ/γ) | [1][2],[3] |
| Selectivity | Highly selective for ERRγ over ERRα and ERα. | Selective for ERRβ and ERRγ over ERRα, ERα, and ERβ. | [2],[3] |
| Effect on ERRγ Protein Level | Increases protein stability by inhibiting ubiquitination. | Not reported to directly affect protein stability. | [4] |
| Interaction with Coregulators | Disrupts interaction with coactivator PGC-1α; enhances interaction with corepressor SMILE. | Promotes interaction with coactivators. | [4] |
Mechanism of Action
This compound: The Inverse Agonist with a Twist
This compound is a potent and selective inverse agonist of ERRγ.[1][2] Its primary mechanism of action involves binding to the ligand-binding pocket of ERRγ and inducing a conformational change that prevents the recruitment of transcriptional coactivators, such as PGC-1α.[4] Instead, it facilitates the binding of corepressors like SMILE, leading to the repression of ERRγ target gene expression.[4]
A unique characteristic of GSK5182 is its ability to stabilize the ERRγ protein.[4] It achieves this by inhibiting the E3 ligase Parkin-mediated ubiquitination and subsequent proteasomal degradation of ERRγ.[4] This leads to an accumulation of inactive ERRγ in the cell.
Interestingly, in certain cellular contexts, such as osteoclast differentiation, GSK5182 has been observed to exhibit agonistic effects on specific signaling pathways, like the NF-κB pathway, highlighting the context-dependent nature of its activity.
DY131: A Conventional Agonist
DY131 is a selective agonist of ERRβ and ERRγ.[3] As an agonist, DY131 binds to ERRγ and enhances its transcriptional activity. This is presumed to occur through the stabilization of an active conformation of the receptor, which promotes the recruitment of coactivators necessary for gene transcription. DY131 has been utilized in various studies to activate ERRγ-mediated pathways, leading to effects such as the suppression of cancer cell growth and protection against liver injury.[3]
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of GSK5182 and DY131 on ERRγ and a generalized downstream signaling pathway.
References
Assessing the Specificity of (E/Z)-GSK5182 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of (E/Z)-GSK5182, a widely used inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), with alternative compounds. The information presented is supported by experimental data from publicly available literature to assist researchers in selecting the most appropriate tool for their cellular models.
Introduction to this compound and ERRγ
Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including glucose homeostasis and mitochondrial biogenesis. This compound is a synthetic small molecule identified as a selective inverse agonist of ERRγ, meaning it inhibits the constitutive activity of the receptor. Its utility in studying the physiological and pathological roles of ERRγ has been demonstrated in various cellular models, including those for osteoarthritis, cancer, and metabolic diseases.[1] This guide assesses the specificity of this compound by comparing its performance against other known ERRγ modulators.
Comparative Analysis of ERRγ Inverse Agonists
The specificity of a chemical probe is paramount for accurately interpreting experimental results. While this compound is reported to be a highly selective inverse agonist for ERRγ, a direct comparison with other available compounds provides a clearer perspective on its performance.[2]
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound and its alternatives against ERRγ and other relevant nuclear receptors. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | ERRγ | 79 | Highly selective against ERRα and ERα. [2] Reported to have 25-fold higher binding affinity for ERRγ than for ERα. [3] | [1] |
| DN200434 | ERRγ | 6 (functional IC50) | Highly selective. | [4] |
| Compound 15g | ERRγ | 440 | >22-fold selective over ERRα, ERRβ, and ERα. IC50 for ERRα, ERRβ, and ERα are >10,000 nM. | [5][6] |
| 4-Hydroxytamoxifen (4-OHT) | ERRγ | µM range | Non-selective, also a potent ERα antagonist. | [1][5] |
| Diethylstilbestrol (DES) | ERRγ | µM range | Non-selective, also a potent ERα agonist. | [5] |
Signaling Pathway of ERRγ Modulation
The diagram below illustrates the general mechanism of action for an ERRγ inverse agonist like this compound. In its constitutively active state, ERRγ binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes and recruits coactivators to initiate transcription. An inverse agonist binds to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators and the recruitment of corepressors, thereby silencing gene expression.
Caption: Mechanism of ERRγ inverse agonism.
Experimental Protocols
To aid in the design of robust and reproducible experiments, this section details the methodologies for key assays used to assess the specificity of ERRγ modulators.
ERRγ Luciferase Reporter Gene Assay
This cell-based assay is a primary method for quantifying the functional activity of ERRγ modulators.
Objective: To measure the ability of a compound to inhibit the constitutive transcriptional activity of ERRγ.
Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the ERRγ protein and another containing a luciferase reporter gene under the control of an ERRγ-responsive promoter. The constitutive activity of ERRγ drives luciferase expression. An inverse agonist will inhibit this activity, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Seed HEK293 cells in a 96-well plate. After 24 hours, co-transfect the cells with an ERRγ expression vector and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of a minimal promoter.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a known ERRγ inverse agonist as a positive control.
-
Luciferase Assay: After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Caption: Workflow for the ERRγ luciferase reporter assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the ERRγ ligand-binding domain (LBD).
Objective: To determine the IC50 value of a compound for binding to the ERRγ LBD.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled coactivator peptide and a terbium-labeled antibody bound to a GST-tagged ERRγ LBD. When the coactivator peptide binds to the ERRγ LBD, FRET occurs between the terbium and the fluorophore. A competitive ligand will displace the coactivator peptide, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of GST-tagged ERRγ LBD and a terbium-labeled anti-GST antibody. Prepare a solution of a fluorescently labeled coactivator peptide (e.g., from PGC-1α).
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the ERRγ LBD/antibody mixture.
-
Initiation of Reaction: Add the fluorescently labeled coactivator peptide to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.
Western Blot for Off-Target Kinase Pathway Analysis
To assess potential off-target effects on common signaling pathways, western blotting can be employed.
Objective: To determine if this compound affects the phosphorylation status of key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to have active kinase signaling) with this compound at various concentrations for a defined period. Include appropriate positive and negative controls (e.g., known inhibitors or activators of the pathways).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the effect of the compound on pathway activation.
Conclusion
This compound is a potent and selective inverse agonist of ERRγ. For applications requiring the highest potency, DN200434 may be a suitable alternative. For researchers prioritizing a well-characterized selectivity profile against other ERR isoforms and ERα, compound 15g presents a valuable option. The choice of compound should be guided by the specific requirements of the cellular model and the experimental question being addressed. The detailed protocols provided in this guide offer a starting point for researchers to independently verify the specificity and efficacy of their chosen ERRγ modulator. It is always recommended to perform dose-response experiments and appropriate controls to ensure the validity of the findings.
References
- 1. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Orally Active Inverse Agonist of Estrogen-related Receptor Gamma (ERRγ), DN200434, A Booster of NIS in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective ERRγ Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E/Z)-GSK5182: A Guide for Laboratory Professionals
Researchers and scientists utilizing (E/Z)-GSK5182, a selective inverse agonist of the estrogen-related receptor γ (ERRγ), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a pharmacologically active compound, improper disposal can pose significant risks. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound specifies that the substance should be disposed of in accordance with prevailing country, federal, state, and local regulations.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatible. Contaminated personal protective equipment (PPE) such as gloves and weighing papers should also be disposed of as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound, including stock solutions in solvents like DMSO, experimental media, and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution containing GSK5182 down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
2. Container Management:
-
Use containers that are compatible with the chemical waste being collected. For liquid waste, ensure the container has a secure, leak-proof lid.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The solvent and approximate concentration should also be indicated for liquid waste.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Decontamination:
-
Surfaces and non-disposable equipment contaminated with this compound should be decontaminated. The SDS for a similar compound suggests scrubbing with alcohol.
-
Collect any materials used for decontamination, such as absorbent pads or wipes, and dispose of them as solid hazardous waste.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Never attempt to dispose of this compound in the regular trash or via the sanitary sewer system.
Experimental Protocol Waste Management
While specific disposal details are often omitted in published experimental protocols, the general principles of hazardous chemical waste management apply. For in vitro studies using this compound dissolved in a solvent like DMSO, all cell culture media containing the compound, as well as any subsequent washes, should be collected as hazardous liquid waste. Similarly, for in vivo studies, any unused dosing solutions should be disposed of as hazardous waste. Cages, bedding, and animal carcasses may also require special handling as determined by institutional animal care and use committee (IACUC) and EHS guidelines.
Quantitative Data Summary
No quantitative data regarding the specific disposal procedures for this compound were found in the reviewed literature. Disposal quantities will be dictated by experimental usage and institutional hazardous waste guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling (E/Z)-GSK5182
(E/Z)-GSK5182 is a potent, selective, and orally active inverse agonist of the estrogen-related receptor γ (ERRγ). As with any active small molecule compound, proper handling and safety precautions are paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Required PPE | Additional Recommendations |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | Perform in a certified chemical fume hood or a powder containment hood to avoid inhalation of airborne particles. |
| Preparing Solutions | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles | Handle solutions in a well-ventilated area or a chemical fume hood. |
| General Handling and Experiments | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Ensure good laboratory hygiene. Avoid contact with skin and eyes. |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order. (CAS No. for this compound: 2699724-40-6; CAS No. for GSK5182: 877387-37-6).
2. Storage:
-
Store the solid compound and stock solutions in a cool, dry, and dark place.
-
Follow the supplier's specific storage temperature recommendations to ensure stability.
Table 2: Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4 °C | -20 °C |
| Stock Solution in DMSO | 0 - 4 °C | -20 °C or -80 °C |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
Prepare solutions in a chemical fume hood.
-
Use appropriate volumetric glassware and ensure it is clean and dry.
-
Cap vials tightly after preparation.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and preparation of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused Solid Compound and Solutions:
-
Dispose of as hazardous chemical waste.
-
Do not discard down the drain or in regular trash.
-
Follow your institution's and local regulations for chemical waste disposal. This typically involves collection by a certified hazardous waste management company.
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Collect these materials in a designated, sealed hazardous waste container.
Table 3: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused solid this compound | Hazardous chemical waste incineration. |
| Solutions of this compound | Hazardous chemical waste. |
| Empty Vials | Hazardous waste, unless thoroughly decontaminated. |
| Contaminated Labware (gloves, tips, etc.) | Hazardous waste. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
